molecular formula C13H13NO4 B7738987 Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate CAS No. 5866-54-6

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No.: B7738987
CAS No.: 5866-54-6
M. Wt: 247.25 g/mol
InChI Key: VNGGYIBIGOOVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 77156-78-6) is a high-purity quinoline-based chemical compound supplied for research and development purposes. With a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol, this solid compound has a characteristic high melting point of 280-283 °C . It serves as a crucial synthetic intermediate in medicinal chemistry, particularly for constructing complex molecular architectures like pyrano[3,2-c]quinolone derivatives, which are significant scaffolds in natural products and pharmacological agents . These structures are extensively investigated for their diverse biological activities, including potential anticancer, antimicrobial, and anti-malarial properties . Research indicates that such quinoline derivatives can function by interacting with key biological targets like enzymes; for example, related compounds have demonstrated binding affinity to topoisomerase II, an established target for anticancer therapeutics . The structure features a 4-hydroxyquinolone core substituted with a methoxy group at the 6-position and an ethyl carboxylate at the 3-position, making it a valuable building block for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research applications in chemistry and biology laboratories. It is strictly for in vitro use and is not approved for human consumption, diagnostic, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGGYIBIGOOVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974201
Record name Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77156-78-6, 5866-54-6
Record name 77156-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 77156-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77156-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Significance

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a key heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules. Its quinoline core, particularly the 4-hydroxy (or 4-oxo) substitution pattern, is a privileged scaffold found in numerous antibacterial agents, including the highly successful fluoroquinolone class of antibiotics.[1][2] The strategic placement of the methoxy group at the 6-position and the carboxylate at the 3-position provides crucial handles for further chemical modification, enabling the development of derivatives with tailored biological activities.[3]

This guide provides an in-depth examination of the most robust and widely adopted method for synthesizing this valuable intermediate: the Gould-Jacobs reaction.[1][4][5] We will dissect the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical process parameters that ensure a successful and high-yielding synthesis.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of this compound is elegantly achieved through a two-step sequence known as the Gould-Jacobs reaction.[4][5] This powerful method for constructing the 4-hydroxyquinoline core involves:

  • Condensation: The initial step is the nucleophilic substitution reaction between a substituted aniline, in this case, p-anisidine (4-methoxyaniline), and diethyl ethoxymethylenemalonate (DEEMM). This reaction forms a stable enamine intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling point solvent, to induce an intramolecular electrocyclic reaction, followed by the elimination of ethanol, to form the final quinoline ring system.[1][4]

This approach is highly effective for anilines bearing electron-donating groups, such as the methoxy group in our target synthesis, which facilitates the crucial cyclization step.[4]

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

  • Step 1: Enamine Formation: The synthesis begins with a nucleophilic attack by the amino group of 4-methoxyaniline on the electrophilic carbon of the ethoxymethylene group in DEEMM. This is followed by the elimination of an ethanol molecule to yield the key intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.[4][6] This condensation is typically performed at a moderate temperature and can often be accomplished without a solvent or with microwave assistance to accelerate the reaction.[6][7][8]

  • Step 2: Thermal Cyclization: This is the critical, energy-intensive step of the synthesis. The intermediate undergoes a 6-electron electrocyclic reaction, a type of pericyclic reaction, to form a bicyclic intermediate.[4] This process requires significant thermal energy to overcome the activation barrier, which includes the temporary disruption of the aniline ring's aromaticity.[9] The subsequent elimination of a second molecule of ethanol re-aromatizes the system and yields the stable 4-oxo tautomer of the final product. The product exists in equilibrium between the 4-hydroxy and 4-oxo forms, with the keto form generally being more stable.[4]

Choice of Solvent: The high temperature required for cyclization (typically >250 °C) necessitates the use of a high-boiling, inert solvent. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is the solvent of choice for this transformation.[9][10][11] Its high boiling point (257 °C), thermal stability, and inability to participate in the reaction make it ideal for providing the necessary energy for the cyclization to proceed efficiently.[12][13]

Detailed Experimental Protocol

This protocol describes a reliable method for the one-pot synthesis of the title compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount Used (g)Moles (mol)Molar Eq.
4-Methoxyaniline (p-Anisidine)104-94-9123.1540.00.321.0
Diethyl ethoxymethylenemalonate (DEEMM)87-13-8216.2370.00.321.0
Dowtherm A8004-13-5~166500 mL-Solvent

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head (Dean-Stark trap or similar side-arm condenser) to collect the ethanol byproduct.

  • Reagent Addition: Charge the flask with Dowtherm A (500 mL), 4-methoxyaniline (40.0 g, 0.32 mol), and diethyl ethoxymethylenemalonate (70.0 g, 0.32 mol).[10]

  • Initial Condensation: Begin stirring the mixture and gently heat to approximately 120-140 °C. The initial condensation reaction will commence, and ethanol will begin to distill off.

  • Thermal Cyclization: Once the initial, more vigorous evolution of ethanol subsides, increase the temperature to bring the mixture to a vigorous reflux (approx. 250-257 °C).

  • Reaction Monitoring: Continue heating at reflux until the distillation of ethanol ceases completely. This typically takes between 30 to 60 minutes, indicating the completion of the cyclization.[10]

  • Cooling and Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product will precipitate out of the Dowtherm A as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Purification: Wash the filter cake thoroughly with a suitable solvent like hexane or toluene to remove residual Dowtherm A. The product is often of sufficient purity after this step. If further purification is required, recrystallization from a high-boiling solvent like dimethylformamide (DMF) or digestion in hot ethanol can be performed.

  • Drying: Dry the purified solid in a vacuum oven to yield this compound as a crystalline solid.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Reagent Charging - 4-Methoxyaniline - DEEMM - Dowtherm A Condensation 2. Condensation (120-140°C) Ethanol Distills Reagents->Condensation Cyclization 3. Thermal Cyclization (Reflux, ~257°C) Ethanol Distills Condensation->Cyclization Heat Cooling 4. Cooling & Precipitation Cyclization->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Washing 6. Solvent Wash (Hexane/Toluene) Filtration->Washing Drying 7. Vacuum Drying Washing->Drying FinalProduct Final Product: Ethyl 4-hydroxy-6- methoxyquinoline-3-carboxylate Drying->FinalProduct

Caption: Overall workflow for the Gould-Jacobs synthesis.

Mechanistic Diagram

The following diagram details the key mechanistic steps of the Gould-Jacobs reaction.

Mechanism Aniline 4-Methoxyaniline Intermediate Enamine Intermediate Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate Aniline->Intermediate + DEEMM - EtOH DEEMM Diethyl Ethoxymethylenemalonate Product This compound (4-Oxo Tautomer) Intermediate->Product Heat (~257°C) 6π Electrocyclization - EtOH

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Expected Results and Characterization

The final product, this compound, is typically obtained as a white to off-white crystalline solid.

  • Molecular Formula: C₁₃H₁₃NO₄[10]

  • Molecular Weight: 247.25 g/mol [10]

  • Melting Point: 280-283 °C[10]

  • Appearance: Crystalline solid

  • Spectroscopic Data: Characterization should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to verify the structure and purity.

Safety and Handling

  • 4-Methoxyaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate: Can cause skin and eye irritation. Standard PPE is required.

  • Dowtherm A: This heat transfer fluid operates at very high temperatures. Extreme caution must be taken to avoid severe thermal burns. Ensure the glassware is properly secured and inspected for defects before heating to reflux temperatures. It has a distinct odor and should be handled in a fume hood.

  • High Temperatures: The reaction involves heating to over 250 °C. Use a suitable heating mantle and ensure the apparatus is stable and shielded.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document moves beyond a simple data sheet to offer in-depth insights into its synthesis, chemical properties, and established applications, grounded in authoritative scientific literature.

Core Compound Identification and Properties

This compound is a quinoline derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structural features make it a valuable intermediate in medicinal chemistry.

CAS Number: 77156-78-6[1][2][3]

Physicochemical and Structural Data
PropertyValueSource
Molecular Formula C13H13NO4[1][4]
Molecular Weight 247.25 g/mol [1][2]
Melting Point 280-283 °C[1][3]
Boiling Point 394.7 °C at 760 mmHg[1]
Density 1.277 g/cm³[1]
Flash Point 192.5 °C[1]
Refractive Index 1.556[1]
Appearance Solid[5]
Chemical Structure

The chemical structure of this compound is characterized by a quinoline core, substituted with a hydroxyl group at position 4, a methoxy group at position 6, and an ethyl carboxylate group at position 3.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a well-established process in organic chemistry, typically achieved through a Gould-Jacobs reaction. This reaction involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization.

Synthetic Pathway Overview

The primary route for synthesizing this compound involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced intramolecular cyclization and subsequent tautomerization to yield the final quinoline product.

SynthesisWorkflow Reactant1 4-Methoxyaniline Intermediate Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate Reactant1->Intermediate + DEEM Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Intermediate Product This compound Intermediate->Product Heat (e.g., Dowtherm A, ~250°C)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis process.[1]

Materials:

  • 4-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or another high-boiling point solvent)

  • Hexanes

  • Ethanol

Procedure:

  • A solution of 4-methoxyaniline and diethyl ethoxymethylenemalonate in Dowtherm A is prepared in a flask equipped with a side-arm and condenser.[1]

  • The mixture is heated to reflux, and the reaction is monitored by the distillation of ethanol. Heating is continued until all the ethanol has been removed.[1]

  • The reaction solution is then cooled, and hexanes are added to precipitate the crude product.[1]

  • The mixture is further cooled in an ice bath to maximize precipitation.[1]

  • The resulting solid is collected by filtration, washed with hexanes, and dried under a vacuum to yield the final product.[1]

Causality of Experimental Choices:

  • High-Boiling Point Solvent: The use of a high-boiling point solvent like Dowtherm A is crucial for achieving the high temperature required for the intramolecular cyclization.

  • Removal of Ethanol: The continuous removal of ethanol drives the initial condensation reaction to completion according to Le Chatelier's principle.

  • Precipitation with Hexanes: The addition of a non-polar solvent like hexanes decreases the solubility of the polar product, leading to its precipitation and facilitating its isolation from the reaction mixture.

Applications in Drug Discovery and Development

This compound is a versatile intermediate with broad applications in the pharmaceutical industry. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.

Key Therapeutic Areas:
  • Antibacterial Agents: The 4-hydroxyquinoline core is a key pharmacophore in many antibacterial agents. This compound serves as a precursor for the synthesis of novel quinolone antibiotics.

  • Antimalarial Drugs: The quinoline ring system is central to the structure of several antimalarial drugs, including chloroquine. This intermediate is utilized in the development of new antimalarial agents to combat drug-resistant strains of Plasmodium.

  • Anticancer Agents: Certain quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines. Research is ongoing to explore the potential of derivatives of this compound as novel anticancer therapies.[6]

  • Neuroprotective Agents: The 4-hydroxyquinoline scaffold is also found in kynurenic acid, an endogenous neuroprotective agent.[7] This suggests the potential for developing derivatives with therapeutic applications in neurological disorders.

Applications Core This compound Antibacterial Antibacterial Agents Core->Antibacterial Antimalarial Antimalarial Drugs Core->Antimalarial Anticancer Anticancer Agents Core->Anticancer Neuroprotective Neuroprotective Agents Core->Neuroprotective

Caption: Major application areas in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: H319 - Causes serious eye irritation.[1]

  • Precautionary Statements: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its straightforward synthesis and versatile chemical nature make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the ongoing quest for novel therapeutics.

References

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This quinoline derivative is a significant heterocyclic compound, serving as a pivotal intermediate in the development of various pharmaceutical agents. This document delves into its structural characteristics, including its keto-enol tautomerism, details its primary synthetic route via the Gould-Jacobs reaction, and presents its physicochemical and spectroscopic data. The guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile chemical scaffold.

Chemical Identity and Structural Elucidation

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds that form the core of many biologically active molecules. Its identity is defined by the following key parameters:

PropertyValueReference
CAS Number 77156-78-6[1]
Molecular Formula C₁₃H₁₃NO₄[1][2]
Molecular Weight 247.25 g/mol [1][2]
Synonyms Ethyl 4-hydroxy-6-methoxy-3-quinolinecarboxylate, Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate[1]
Tautomerism: The 4-Hydroxyquinoline vs. 4-Quinolone Form

A critical structural feature of this molecule is its existence in a state of keto-enol tautomerism. It can exist as both the aromatic 'enol' form (4-hydroxyquinoline) and the non-aromatic 'keto' form (4-quinolone). While often named as a hydroxyquinoline, experimental and theoretical evidence suggests that the 4-quinolone (keto) form is the predominant and more stable tautomer in most conditions.[3] This equilibrium is fundamental to its reactivity and biological interactions.

structure cluster_enol 4-Hydroxyquinoline (Enol Form) cluster_keto 4-Quinolone (Keto Form) enol_img enol_img keto_img keto_img enol_img->keto_img Tautomerism

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Mechanistic Insights

The most established and industrially relevant method for synthesizing this compound is the Gould-Jacobs reaction .[4][5][6] This powerful method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[6]

Gould-Jacobs Synthesis Workflow

The synthesis begins with the reaction of p-anisidine (4-methoxyaniline) with diethyl ethoxymethylenemalonate (DEEM). This is followed by an intramolecular cyclization at high temperatures, typically in a high-boiling point solvent like Dowtherm A or diphenyl ether, to facilitate the reaction and subsequent removal of ethanol.[1][5]

Caption: Workflow for the Gould-Jacobs synthesis.

Detailed Experimental Protocol (Classical Thermal Method)

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[1][6]

  • Step 1: Condensation. In a round-bottom flask equipped with a condenser and a side-arm for distillation, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Step 2: Intermediate Formation. Heat the mixture to approximately 130°C. Ethanol will begin to distill off. Continue heating for 1-2 hours until the theoretical amount of ethanol has been collected. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Step 3: Cyclization. To the flask containing the intermediate, add a high-boiling inert solvent such as Dowtherm A (approx. 5 mL per gram of intermediate).[1] Heat the mixture to 250°C. Maintain this temperature for 1.5-3 hours to facilitate the intramolecular cyclization.[1]

  • Step 4: Isolation and Purification. Cool the reaction mixture to room temperature. A brown or off-white solid should precipitate. Add hexanes or pentane to the cooled mixture to further precipitate the product and dilute the solvent.[1]

  • Step 5: Final Product. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes or another non-polar solvent to remove the residual high-boiling solvent. Dry the solid under vacuum to yield this compound.

Causality Note: The high temperature (~250°C) in Step 3 is critical to overcome the activation energy barrier for the 6-electron electrocyclization, which is the key ring-forming step of the reaction.[6] The use of an inert, high-boiling solvent ensures a consistent and controllable reaction temperature.[5]

Reaction Mechanism

The Gould-Jacobs reaction proceeds via a two-stage mechanism:

mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A Aniline attacks DEEM alkene B Elimination of Ethanol A->B C Anilidomethylenemalonate Intermediate B->C D 6π Electrocyclization (Heat) C->D High Temp E Elimination of Ethanol D->E F Aromatization (Tautomerization) to final product E->F

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Physicochemical and Spectroscopic Profile

The physical properties and spectral data are essential for the identification and quality control of the compound.

Physicochemical Properties
PropertyValueSource
Appearance Solid[7]
Melting Point 280-283 °C[1]
Boiling Point 394.7 °C at 760 mmHg[1]
Density 1.277 g/cm³[1]
Flash Point 192.5 °C[1]
Spectroscopic Analysis (Predicted)
  • ¹H NMR Spectroscopy:

    • Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.2-4.3 ppm (CH₂).

    • Methoxy Group: A sharp singlet around 3.8-3.9 ppm (OCH₃).

    • Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the quinoline ring.

    • NH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the proton on the nitrogen in the 4-quinolone tautomer.

  • ¹³C NMR Spectroscopy:

    • Carbonyls: Two distinct signals in the downfield region (165-180 ppm) for the ester and quinolone C=O groups.

    • Aromatic Carbons: Multiple signals between 110-150 ppm.

    • Aliphatic Carbons: Signals for the methoxy carbon (~55 ppm), ethyl CH₂ (~60 ppm), and ethyl CH₃ (~14 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H/O-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region, indicative of the N-H bond in the quinolone form or O-H in the enol form.

    • C=O Stretches: Strong, distinct absorption bands around 1650-1720 cm⁻¹ for the ester and quinolone carbonyl groups.

    • C-O Stretch: Absorption bands around 1200-1300 cm⁻¹ for the ester and ether linkages.

  • Mass Spectrometry:

    • The exact mass is 247.084 Da.[1] The mass spectrum would show a prominent molecular ion peak [M]+ at m/z = 247, with a protonated species [M+H]+ at m/z = 248 under appropriate ionization conditions.

Chemical Reactivity and Derivatization

This compound possesses several reactive sites that allow for its use as a versatile building block.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (saponification) followed by acidification to yield the corresponding 4-hydroxy-6-methoxyquinoline-3-carboxylic acid .[4][6] This carboxylic acid is itself a valuable intermediate for forming amides or other derivatives.

  • Reactions at the C4-Position: The 4-hydroxy (or 4-oxo) group can be converted into a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This conversion is a common strategy in quinoline chemistry, as the 4-chloro derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of various amines, alcohols, and other functional groups.

  • Aromatic Ring Substitution: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. The existing methoxy group is an activating, ortho-para director, while the fused heterocyclic ring also influences the position of substitution.

Significance in Medicinal Chemistry

The quinoline and 4-quinolone scaffolds are considered "privileged structures" in drug discovery due to their ability to bind to a wide range of biological targets. Consequently, this compound serves as a key starting material for synthesizing compounds with potential therapeutic applications, including:

  • Antibacterial agents (e.g., fluoroquinolone analogues).[6]

  • Anticancer agents .

  • Antimalarial drugs .[8]

Its functional groups provide handles for building molecular complexity, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.[8]

Conclusion

This compound is a well-characterized heterocyclic compound with a rich chemical profile. Its synthesis is reliably achieved through the Gould-Jacobs reaction, and its structure, dominated by the 4-quinolone tautomer, offers multiple sites for chemical modification. The combination of its stable core, predictable reactivity, and proven utility as a pharmaceutical intermediate ensures its continued importance in the fields of synthetic organic chemistry and drug development.

References

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Foreword: The quinoline scaffold represents a cornerstone in heterocyclic chemistry, renowned for its prevalence in natural products and its versatile applications in medicinal chemistry and material science. This guide provides a comprehensive examination of a specific derivative, this compound, intended for researchers, scientists, and professionals in drug development. Our focus will be on the intrinsic relationship between its molecular architecture and its physicochemical properties, synthesis, and potential applications, providing both foundational knowledge and field-proven insights.

Introduction to this compound

This compound is a complex organic molecule built upon a quinoline heterocyclic system. Quinoline and its derivatives are recognized as "privileged scaffolds" in drug discovery, demonstrating a wide array of biological activities including anti-inflammatory, antibacterial, antimalarial, and anticancer properties[1]. This specific compound serves as a valuable pharmaceutical intermediate, a building block for the synthesis of more complex and targeted therapeutic agents[2][3]. Understanding its core molecular structure is paramount to harnessing its synthetic potential and exploring its biological significance.

The molecule's formal name is this compound, and it is also commonly referred to by its tautomeric name, Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]. This tautomerism is a key feature of its chemical behavior and will be explored in detail.

Molecular Architecture and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular structure—the precise arrangement of atoms and the chemical bonds that hold them together.

2.1. Core Structure and Functional Groups

The molecular formula for this compound is C₁₃H₁₃NO₄, with a molecular weight of approximately 247.25 g/mol [2][4]. Its structure is characterized by:

  • A Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

  • A 4-Hydroxy Group: This group is tautomeric with a ketone group at the C4 position, leading to the more stable 4-quinolone form.

  • A 6-Methoxy Group (-OCH₃): An electron-donating group attached to the benzene ring portion of the quinoline core.

  • An Ethyl Carboxylate Group (-COOCH₂CH₃): An ester functional group at the C3 position, which significantly influences the molecule's reactivity and electronic properties.

Molecular_Structure cluster_quinoline Quinoline Core cluster_ester Ethyl Carboxylate cluster_methoxy Methoxy cluster_quinolone 4-Quinolone Tautomer C1 C2 C1->C2 C3 C2->C3 N1 C2->N1 C4 C3->C4 C3_ester C(=O)OCC C3->C3_ester at C3 C9 C4->C9 C4_keto =O C4->C4_keto at C4 C10 C9->C10 C9->C10 C10->C1 C5 C10->C5 C6 C5->C6 C7 C6->C7 C6_methoxy OCH₃ C6->C6_methoxy at C6 C8 C7->C8 C8->C9 N1->C10 N1_H -H N1->N1_H at N1 C1_label C1_label->C1 C2_label C2_label->C2 C3_label C3_label->C3 C4_label C4_label->C4 C5_label C5_label->C5 C6_label C6_label->C6 C7_label C7_label->C7 C8_label C8_label->C8 C9_label C9_label->C9 C10_label C10_label->C10 N1_label N1_label->N1

Caption: Logical relationship of functional groups on the quinoline core.

2.2. Tautomerism: The Hydroxy-Quinolone Equilibrium

A critical aspect of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with the 4-quinolone form. In the solid state and in most solvents, the equilibrium heavily favors the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer due to the formation of a more stable, conjugated amide system. This preference is crucial for understanding its chemical reactivity and biological interactions.

Tautomerism cluster_hydroxy 4-Hydroxyquinoline Form cluster_quinolone 4-Quinolone Form (Favored) img1 img1 img2 img2 img1->img2

Caption: Tautomeric equilibrium between the 4-hydroxy and 4-quinolone forms.

2.3. Physicochemical Data

The macroscopic properties of a compound are a direct consequence of its molecular structure. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[2][4]
Molecular Weight 247.25 g/mol [2][4]
Melting Point 280-283 °C[2]
Boiling Point 394.7 °C at 760 mmHg[2]
Density 1.277 g/cm³[2]
Flash Point 192.5 °C[2]
Appearance Solid[5]

Synthesis and Reaction Mechanisms

The construction of the quinoline ring system is a classic endeavor in organic synthesis. A common and effective method for synthesizing this particular derivative is through a thermal cyclization reaction.

3.1. Experimental Protocol: Gould-Jacobs Reaction Variant

A widely cited synthesis involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.[2] This process can be broken down into two main stages:

Step 1: Condensation A solution of 4-methoxyaniline and diethyl ethoxymethylenemalonate is heated. The aniline nitrogen performs a nucleophilic attack on the electron-deficient carbon of the ethoxymethylene group of DEEM, leading to the elimination of ethanol and the formation of an intermediate, diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate.

Step 2: Thermal Cyclization The intermediate is heated at a high temperature (typically ~250 °C) in a high-boiling point solvent like Dowtherm A. This triggers an intramolecular electrophilic aromatic substitution (a cyclization) to form the quinoline ring, followed by tautomerization to the stable quinolone product.

Synthesis_Workflow Reactant1 4-Methoxyaniline Step1 Condensation (Reflux, elimination of Ethanol) Reactant1->Step1 Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Step1 Intermediate Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate Step1->Intermediate Step2 Thermal Cyclization (Dowtherm A, ~250°C) Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of the title compound.

Spectroscopic Characterization Profile

The elucidation of a molecule's structure relies heavily on spectroscopic techniques. Based on the known structure of this compound, we can predict the key features of its spectra.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (~3.9 ppm), a quartet and a triplet for the ethyl ester group protons, and a broad singlet for the N-H proton of the quinolone tautomer at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the carbonyl carbons of the ester and the quinolone ring (typically >160 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is valuable for identifying functional groups. Key absorption bands would be expected for the N-H stretch (as part of the quinolone), C=O stretching vibrations for both the quinolone ketone and the ester, C-O stretches for the ether and ester, and characteristic bands for the aromatic ring.

  • Mass Spectrometry (MS): In mass spectrometry, the compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (247.25).

Applications and Biological Relevance

While this compound is primarily known as a synthetic intermediate, its core structure is of significant interest in medicinal chemistry.

  • Pharmaceutical Intermediate: It is a key building block for creating more elaborate molecules. For instance, quinoline derivatives are central to the synthesis of various pharmaceuticals, including those with antimicrobial properties.[3] The functional groups on this molecule (hydroxyl/keto, ester, methoxy) provide multiple reaction sites for further chemical modification.

  • Scaffold for Drug Discovery: The 4-quinolone scaffold is present in many antibacterial agents (e.g., fluoroquinolones). Research into derivatives of this core structure continues to be an active area for discovering new therapeutic agents against a range of diseases.[1]

  • Material Science: The unique chemical structure of quinoline derivatives can be incorporated into polymers and coatings to enhance properties like UV resistance and durability.[3]

Conclusion

This compound is a molecule of significant academic and industrial interest. Its structure, defined by the stable 4-quinolone tautomer and versatile functional groups, makes it a valuable intermediate in organic synthesis. A thorough understanding of its molecular architecture, physicochemical properties, and synthesis is essential for researchers aiming to leverage this compound in the development of novel pharmaceuticals, advanced materials, and other specialized chemical applications. The insights provided in this guide serve as a foundational resource for such endeavors.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore the canonical Gould-Jacobs synthesis pathway with detailed mechanistic insights, present its characteristic physicochemical and spectroscopic data, and discuss its role as a versatile intermediate in the development of novel therapeutic agents. This document is structured to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound . However, due to keto-enol tautomerism, it predominantly exists in the keto form, which is named Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate . For the purpose of this guide, we will use the more common "4-hydroxy" nomenclature, while acknowledging the keto form's prevalence.

The quinoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. In this specific molecule, the core is functionalized at key positions:

  • C3-Position: An ethyl carboxylate group (-COOEt), which is crucial for subsequent chemical modifications.

  • C4-Position: A hydroxyl group (-OH), which, as mentioned, tautomerizes to a ketone.

  • C6-Position: A methoxy group (-OCH₃) on the benzene ring, which modulates the electronic properties and can influence biological activity.

Physicochemical Data Summary

A compilation of essential physicochemical properties provides a foundational understanding of the compound's behavior in experimental settings.

PropertyValueSource
CAS Number 77156-78-6[1][2][3]
Molecular Formula C₁₃H₁₃NO₄[1][2]
Molecular Weight 247.25 g/mol [1][2]
Melting Point 280-283 °C[1]
Boiling Point 394.7 °C at 760 mmHg[1]
SMILES CCOC(=O)c1cnc2ccc(OC)cc2c1O[2]
InChI Key Not readily available in searched sources.

Synthesis via Gould-Jacobs Reaction

The most reliable and widely cited method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[4][5][6] This thermal cyclization process offers a robust route to the quinoline backbone from readily available aniline precursors.[7]

Principle and Mechanism

The Gould-Jacobs reaction proceeds in two primary stages:

  • Condensation: An aniline derivative (in this case, 4-methoxyaniline) reacts with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's nitrogen onto the electron-deficient carbon of the malonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[5][6]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating to high temperatures (typically ~250 °C) in a high-boiling point solvent like Dowtherm A. This is followed by the elimination of a second molecule of ethanol to yield the final quinoline ring system.[5][6][7]

The reaction is particularly effective for anilines bearing electron-donating groups, such as the methoxy group in our target molecule.[6]

Detailed Experimental Protocol

The following protocol is a synthesized representation based on typical Gould-Jacobs procedures.[1][8][9]

Materials:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or similar high-boiling solvent like diphenyl ether)

  • Hexanes or Pentane (for washing)

Procedure:

  • Reaction Setup: In a flask equipped with a condenser and a side-arm for distillation, combine equimolar amounts of 4-methoxyaniline and diethyl ethoxymethylenemalonate in Dowtherm A.

  • Initial Condensation & Cyclization: Heat the solution to reflux (approx. 250 °C). Ethanol will begin to distill off. Continue heating for 1.5 to 3 hours, or until ethanol evolution ceases.[1] This high temperature is critical for driving the thermal cyclization.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is often poorly soluble in Dowtherm A upon cooling.

  • Isolation: Dilute the cooled reaction mixture with a non-polar solvent like hexanes or pentane to precipitate the product fully.[8][9]

  • Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent.

  • Drying: Dry the product under vacuum to yield this compound as a solid.

Rationale for Procedural Choices
  • Solvent: Dowtherm A is used due to its high boiling point (~257 °C), which is necessary to achieve the energy required for the intramolecular cyclization.

  • Reagents: Diethyl ethoxymethylenemalonate is the key C3 synthon, providing the atoms that will form the pyridine ring portion of the quinoline.

  • Work-up: The use of a non-polar solvent like hexanes for precipitation and washing is effective because the polar quinolone product has very low solubility in it, while the non-polar Dowtherm A is readily soluble, allowing for efficient separation.

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not publicly available in the search results, the expected spectroscopic signatures can be inferred from its structure and data for similar compounds.

  • ¹H NMR: Protons on the aromatic rings would appear in the δ 7.0-8.5 ppm region. The ethyl ester would show a characteristic quartet (CH₂) and triplet (CH₃). A broad singlet for the N-H proton (in the keto form) would be expected at a downfield shift (>10 ppm).

  • ¹³C NMR: Carbonyl carbons (ester and ketone) would be found in the δ 160-180 ppm range. Aromatic carbons would appear between δ 110-150 ppm. The methoxy carbon would be around δ 55-60 ppm.

  • IR Spectroscopy: Key peaks would include a broad O-H stretch (enol form) or N-H stretch (keto form) around 3400-3200 cm⁻¹, a strong C=O stretch for the ketone around 1650 cm⁻¹, and another C=O stretch for the ester around 1720 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 247. An [M+H]+ peak at m/z 248 is also expected.[8][9]

Visualization of Synthesis Workflow

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up Aniline 4-Methoxyaniline Condensation Step 1: Condensation (Ethanol removal) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Cyclization Step 2: Thermal Cyclization (~250°C in Dowtherm A) Condensation->Cyclization - EtOH Precipitation Step 3: Precipitation (Cooling & add Hexanes) Cyclization->Precipitation - EtOH Isolation Step 4: Filtration & Washing Precipitation->Isolation Product Ethyl 4-hydroxy-6- methoxyquinoline-3-carboxylate Isolation->Product

Caption: Overall workflow for the Gould-Jacobs synthesis.

Simplified Gould-Jacobs Mechanism

Gould_Jacobs_Mechanism Reactants Aniline + DEEM Attack Nucleophilic Attack (N on C=C) Reactants->Attack Intermediate1 Addition Intermediate Attack->Intermediate1 Cond_Product Anilidomethylenemalonate (Intermediate) Intermediate1->Cond_Product - EtOH Cyclization 6-Electron Cyclization Cond_Product->Cyclization Heat Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Product 4-Hydroxyquinoline Product Intermediate2->Product - EtOH

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a valuable scaffold and intermediate in the synthesis of more complex, biologically active molecules. The 4-hydroxyquinoline core is a privileged structure in medicinal chemistry.

  • Antimalarial Drugs: The 4-hydroxyquinoline skeleton is famously part of chloroquine. This intermediate can be used to develop new antimalarial agents.

  • Antibacterial Agents: The quinolone structure is central to a class of antibiotics (e.g., nalidixic acid, norfloxacin).[7] This compound serves as a starting point for novel antibacterial drugs.[10]

  • Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors feature a quinoline or quinolone core. For example, intermediates like this are used in the synthesis of Lenvatinib, a multi-kinase inhibitor for treating various cancers.[11]

  • Other Therapeutic Areas: Derivatives have been investigated for a wide range of biological activities, including as neuroprotective agents and matrix metalloproteinase inhibitors.[12]

The ethyl ester at the C3 position and the hydroxyl group at C4 are convenient handles for further functionalization, allowing chemists to build molecular complexity and fine-tune the pharmacological properties of the final compounds.

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. Its synthesis is well-established through the robust Gould-Jacobs reaction. The inherent reactivity of its functional groups, combined with the proven biological relevance of the 4-hydroxyquinoline core, ensures its continued importance for researchers and scientists in the pursuit of novel pharmaceuticals and advanced materials.

References

Unveiling the Bio-Pharmacological Potential of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline scaffold is well-established. This guide focuses on a specific, yet promising, member of this family: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. While direct and extensive biological data on this particular molecule is emerging, its structural features, shared with other bioactive quinolines, strongly suggest a rich potential for therapeutic applications. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of its synthesis, putative biological activities, and detailed methodologies for its evaluation.

Synthesis and Physicochemical Characterization

The targeted compound, this compound, can be reliably synthesized through established chemical reactions. A common and effective method involves the Gould-Jacobs reaction, where a substituted aniline reacts with a diethyl ethoxymethylenemalonate followed by a cyclization reaction.[3]

Synthetic Protocol: A Step-by-Step Approach

A frequently employed synthesis route is the thermal cyclization of the corresponding anilinomethylenemalonate.[3]

Step 1: Synthesis of Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate

  • In a round-bottom flask, equimolar amounts of 4-methoxyaniline and diethyl ethoxymethylenemalonate are mixed.

  • The reaction mixture is heated, typically at reflux, in a suitable high-boiling solvent like Dowtherm A, until the evolution of ethanol ceases.[3]

  • The reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled, and the intermediate product is isolated, often by precipitation with a non-polar solvent like hexanes, followed by filtration and drying.

Step 2: Cyclization to this compound

  • The dried intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., Dowtherm A).

  • The solution is heated to a high temperature (typically around 250 °C) to induce thermal cyclization.[3]

  • The progress of the cyclization is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed with a suitable solvent, and dried to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₄[3]
Molecular Weight247.25 g/mol [3]
Melting Point280-283 °C[3]
XLogP32[3]
PSA (Polar Surface Area)64.6 Ų[3]

Anticipated Biological Activities: An Evidence-Based Perspective

While dedicated studies on this compound are limited, a wealth of information on structurally similar compounds allows for informed predictions of its biological potential. The core 4-hydroxyquinoline-3-carboxylate scaffold is a well-recognized pharmacophore.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and protein kinases.[1][4][5][6] The 4-quinolone-3-carboxylic acid motif, in particular, has been identified as a privileged structure for developing antitumor agents.[7] Studies on various 6-methoxyquinoline derivatives have shown cytotoxic effects against cancer cell lines like A549 (lung carcinoma).[8] Furthermore, quinoline-4-carboxylic acid derivatives have shown promising results against HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow cancer) cell lines.[9]

It is therefore highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines.

Antimicrobial Activity

The quinoline scaffold is famously associated with antimicrobial drugs. The 4-quinolone-3-carboxylic acid moiety is the core of the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. While the title compound is not a classic fluoroquinolone, the presence of the 4-hydroxyquinoline-3-carboxylate core suggests potential antibacterial activity. A closely related analog, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, is noted for its antimicrobial properties.[10] Additionally, various 6-methoxyquinoline derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

Therefore, it is reasonable to hypothesize that this compound possesses antimicrobial properties.

Enzyme Inhibition

The biological activities of quinoline derivatives are often attributed to their ability to inhibit specific enzymes. For instance, various quinoline-based compounds have been shown to inhibit a diverse range of enzymes that act on DNA.[12] Other studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2 and ATM kinase.[5][6][13] The structural features of this compound make it a candidate for interaction with the active sites of various enzymes, potentially leading to their inhibition.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, a series of well-established in vitro assays are recommended.

Assessment of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer agents.[14][15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Antimicrobial_Assay_Workflow cluster_0 Broth Microdilution (MIC) cluster_1 Agar Disk Diffusion A Serial Dilution of Compound B Inoculation with Microbe A->B C Incubation B->C D Determine Lowest Concentration with No Growth C->D E Inoculate Agar Plate F Apply Compound-impregnated Disk E->F G Incubation F->G H Measure Zone of Inhibition G->H Mechanism_of_Action Compound This compound DNA DNA Intercalation Compound->DNA Topoisomerase Topoisomerase/Gyrase Inhibition Compound->Topoisomerase Kinase Kinase Inhibition Compound->Kinase Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis Antimicrobial Antimicrobial Effect Topoisomerase->Antimicrobial CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest CellCycleArrest->Apoptosis

References

discovery and history of quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Quinolone-3-Carboxylates

Preamble: From Serendipity to Rational Design

The story of the quinolone-3-carboxylates is a compelling narrative of serendipity, meticulous chemical optimization, and profound impact on antibacterial therapy. Initially uncovered as an unexpected byproduct during the synthesis of an antimalarial drug, this chemical scaffold has evolved over six decades into a vast class of potent, broad-spectrum antibiotics. This guide, intended for researchers and drug development professionals, delves into the pivotal moments of discovery, the elucidation of their unique mechanism of action, the intricate structure-activity relationships that guided their evolution, and the foundational synthetic methodologies that brought them from the bench to the clinic. We will explore not just what was discovered, but why certain molecular modifications were transformative, offering insights into the principles of modern medicinal chemistry.

Part 1: The Genesis - An Accidental Discovery

The history of quinolones begins not with a targeted search for an antibiotic, but as a fortunate accident. In 1962, while attempting to synthesize the antimalarial agent chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an impurity from a chemical distillate.[1] This unexpected compound, characterized as 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid .[1][2]

Though technically a naphthyridine, nalidixic acid is universally considered the progenitor of the entire quinolone class.[3] It exhibited modest activity, primarily against Gram-negative bacteria, and due to its limited systemic absorption, its clinical use was confined to treating urinary tract infections (UTIs).[3][4][5] While its efficacy was limited, the discovery of nalidixic acid provided a novel chemical scaffold, the 4-quinolone core, sparking a new direction in antibacterial research that would prove immensely fruitful. Following this initial breakthrough, other first-generation quinolones like pipemidic acid and oxolinic acid were introduced in the 1970s, offering only marginal improvements over their predecessor.[1][6]

Part 2: The Mechanism of Action - A Tale of Two Topoisomerases

Quinolones exert their bactericidal effect through a unique and potent mechanism: they convert essential bacterial enzymes into cellular toxins.[7] These drugs target bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[8][9]

These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[8] They function by creating transient double-stranded breaks in DNA, allowing another segment of DNA to pass through, and then resealing the break.[7][8] Quinolones intervene in this process by stabilizing the intermediate complex formed between the topoisomerase and the cleaved DNA.[7] By inhibiting the DNA ligation step, the quinolone traps the enzyme on the DNA, creating a stable ternary complex.[7][9]

This "poisoning" of the topoisomerase has two major consequences:

  • The accumulation of these complexes leads to permanent double-stranded DNA breaks when the replication fork collides with them, triggering the SOS response and ultimately leading to apoptotic cell death.[7]

  • The overall catalytic function of the enzymes is impaired, halting essential DNA processes.[7]

The following diagram illustrates this inhibitory process.

G cluster_normal Normal Enzymatic Cycle cluster_inhibition Quinolone Inhibition Pathway DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binding Cleavage Transient Double-Strand DNA Break Gyrase->Cleavage Catalysis Religation DNA Religation & Supercoiling Restored Cleavage->Religation Essential for Replication TernaryComplex Stable Quinolone-Enzyme-DNA Ternary Complex Cleavage->TernaryComplex Quinolone Quinolone Antibiotic Quinolone->TernaryComplex Intercalation & Stabilization ReplicationBlock Replication Fork Arrest TernaryComplex->ReplicationBlock Inhibits Ligation DSB Permanent Double-Strand Breaks ReplicationBlock->DSB CellDeath Bacterial Cell Death DSB->CellDeath SOS Response

Caption: Mechanism of Quinolone Action.

Part 3: The Fluoroquinolone Revolution - Structure-Activity Relationships (SAR)

The most significant breakthrough after nalidixic acid was the introduction of a fluorine atom at the C6 position of the quinolone ring.[10] This single modification, first realized in the development of norfloxacin patented in 1978, dramatically expanded the antibacterial spectrum and potency, giving rise to the fluoroquinolones .[3][11][12] This discovery unlocked a period of intensive research into the structure-activity relationships (SAR) of the quinolone nucleus, with thousands of analogues being synthesized to optimize activity, pharmacokinetics, and safety.[1][3][10]

The core quinolone-3-carboxylate structure is essential for activity, particularly the carboxylic acid at C3 and the ketone at C4.[13] Modifications at other key positions, however, have profound effects on the drug's properties.

PositionSubstituent GroupEffect on Activity and PropertiesKey Examples
N1 CyclopropylConfers significant potency, especially against Gram-negative bacteria.[10][13]Ciprofloxacin, Levofloxacin
EthylBasic requirement for activity, present in the first quinolone.Nalidixic Acid
t-ButylSlightly less potent than cyclopropyl but still effective.[10]
C5 AminoImproves overall potency.[14][15]Sparfloxacin
Methyl/MethoxyAffects the planar configuration of the molecule, can be optimal.[13]
C6 Fluorine (F)Crucial modification. Dramatically increases potency and broadens the spectrum to include Gram-positive bacteria and atypical pathogens.[10][16]Ciprofloxacin, Norfloxacin
C7 Piperazine RingImproves activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[10][16]Ciprofloxacin, Norfloxacin
Pyrrolidine RingTends to confer better activity against Gram-positive bacteria.[10][14]
Alkylated PiperazineIncreases serum half-life and potency against Gram-positive bacteria.[14][15]Lomefloxacin
C8 Halogen (F, Cl)Improves oral absorption and confers activity against anaerobic bacteria.[14][15]Sparfloxacin (F)
MethoxyReduces phototoxicity and can reduce susceptibility to efflux pumps, slowing resistance development.[14][17]Moxifloxacin, Gatifloxacin

This systematic exploration of SAR allowed for the rational design of successive generations of fluoroquinolones, each with an improved therapeutic profile. Second-generation agents like ciprofloxacin offered excellent Gram-negative coverage, while third-generation (e.g., levofloxacin) and fourth-generation (e.g., moxifloxacin) drugs significantly enhanced activity against Gram-positive organisms (like Streptococcus pneumoniae) and anaerobes.[1][4][12][17]

Part 4: Foundational Synthetic Methodologies

The construction of the quinolone-3-carboxylate core has been a subject of extensive synthetic exploration. The classical methods, while sometimes supplanted by more modern techniques, provide a fundamental understanding of the chemistry involved. A common and historically significant approach to synthesizing the naphthyridine core of nalidixic acid involves a Gould-Jacobs-like reaction pathway.

Experimental Protocol: Synthesis of Nalidixic Acid

This protocol describes a representative multi-step synthesis.[2][18]

Step 1: Condensation

  • Reactants: 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.

  • Procedure: Equimolar amounts of the reactants are heated together, typically without a solvent or in a high-boiling solvent like diphenyl ether.

  • Mechanism: The amino group of the pyridine undergoes a nucleophilic addition-elimination reaction with the enol ether of the malonate, displacing the ethoxy group to form a substituted intermediate.

Step 2: Thermal Cyclization

  • Procedure: The intermediate from Step 1 is heated to a high temperature (e.g., ~250°C).

  • Mechanism: An intramolecular cyclization occurs, where the secondary amine attacks one of the ester carbonyls, followed by elimination of ethanol, to form the bicyclic naphthyridine ring system. This yields the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Step 3: Saponification (Hydrolysis)

  • Reactants: The ester product from Step 2 and a strong base (e.g., sodium hydroxide).

  • Procedure: The ester is refluxed in an aqueous or alcoholic solution of the base.

  • Workup: The reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the corresponding carboxylic acid.

Step 4: N-Alkylation

  • Reactants: The carboxylic acid from Step 3, an alkylating agent (e.g., ethyl iodide), and a base (e.g., potassium hydroxide).

  • Procedure: The reactants are heated in a suitable solvent like ethanol. The base deprotonates the nitrogen at position 1, which then acts as a nucleophile to attack the ethyl iodide.

  • Workup: The final product, nalidixic acid, is isolated by filtration and can be purified by recrystallization.

The following workflow diagram visualizes this synthetic pathway.

G R1 2-Amino-6-methylpyridine I1 Condensation Intermediate (Substituted Malonate) R1->I1 R2 Diethyl ethoxymethylenemalonate R2->I1 Condensation Heat I1->Condensation I2 Ethyl 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylate Cyclization High Temp. (Thermal Cyclization) I2->Cyclization Hydrolysis 1. NaOH, H2O 2. H+ I2->Hydrolysis I3 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylic acid Alkylation Ethyl Iodide, KOH I3->Alkylation Product Nalidixic Acid Condensation->I2 Step 1 & 2 Hydrolysis->I3 Step 3 Alkylation->Product Step 4

Caption: A representative synthetic workflow for Nalidixic Acid.

Part 5: Evolution Beyond Antibacterials

While the legacy of quinolone-3-carboxylates is firmly rooted in antibacterial therapy, the versatile scaffold has been explored for other therapeutic applications. Researchers have designed and synthesized derivatives with antiproliferative activity against cancer cell lines, demonstrating the potential of this chemical class to inhibit cell cycles and induce apoptosis.[19][20] Furthermore, related quinoline-3-carboxamide derivatives have been investigated as inhibitors of enzymes like hematopoietic prostaglandin D synthase for anti-inflammatory purposes and for treating autoimmune conditions like psoriasis.[21][22] These explorations underscore the enduring value of the quinoline core as a privileged scaffold in medicinal chemistry.

Conclusion

The journey of the quinolone-3-carboxylates from an obscure impurity to a cornerstone of antimicrobial therapy is a testament to the power of chemical innovation. The initial serendipitous discovery of nalidixic acid laid the groundwork for decades of rational drug design. Through a deep understanding of their mechanism of action and meticulous exploration of structure-activity relationships, scientists transformed a narrow-spectrum agent into a class of broad-spectrum fluoroquinolones that have saved countless lives. The story continues to evolve, with ongoing research into new derivatives to combat resistance and explore novel therapeutic indications, ensuring the relevance of this remarkable chemical family for years to come.

References

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Solubility Characterization of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. This compound, a quinoline derivative, represents a class of compounds with significant therapeutic potential but often faces challenges related to poor solubility. This technical guide provides a comprehensive framework for characterizing the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the causal principles behind solubility testing, offers detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and explores the key physicochemical factors that modulate solubility. By grounding experimental design in scientific first principles, this guide equips researchers to generate robust, reliable, and decision-enabling solubility data, thereby accelerating the drug development process.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is fundamental to predicting its solubility behavior. This compound (EHMQC) is a heterocyclic compound whose structure dictates its physicochemical characteristics.

Chemical Structure:

A summary of its key predicted and known properties is presented below. These parameters serve as the foundation for designing meaningful solubility experiments. For instance, the predicted pKa suggests that the compound's ionization state, and thus its solubility, will be highly dependent on the pH of the aqueous medium.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Solubility AssessmentSource
Molecular FormulaC₁₃H₁₃NO₄Influences molecular weight and potential for intermolecular interactions.[3][4]
Molecular Weight247.25 g/mol Affects diffusion and dissolution rate.[3][4]
Melting Point280-283 °CHigh melting point often correlates with strong crystal lattice energy, which can lead to lower solubility.[3][5]
pKa (Predicted)2.72 ± 0.50Indicates the compound is a weak acid. Solubility is expected to increase significantly at pH values above the pKa.[5]
XLogP3 (Predicted)2.0A measure of lipophilicity; a positive value suggests a preference for non-polar environments and potentially low aqueous solubility.[3]

The Imperative of Solubility in Drug Development

Solubility is not merely a physical constant; it is a critical gatekeeper in the journey of a drug candidate. Poorly soluble compounds are often associated with slow dissolution in the gastrointestinal tract, leading to low and erratic absorption and, consequently, inadequate bioavailability.[]

Thermodynamic vs. Kinetic Solubility: A Tale of Two Measurements

It is crucial to distinguish between two primary types of solubility measurements, as they answer different questions in the development pipeline.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution. It is determined using the shake-flask method, which is time-intensive but provides the most accurate and fundamental value.[7][8] This value is essential for biopharmaceutical classification (BCS) and formulation development.

  • Kinetic Solubility: This is a high-throughput measurement used in early drug discovery to quickly flag compounds with potential solubility liabilities.[9][10][11][12] It measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] While faster, it often overestimates the true solubility due to the formation of supersaturated solutions.

Methodologies for Robust Solubility Determination

Adherence to standardized, well-understood protocols is paramount for generating reproducible data. Good Laboratory Practices (GLP) ensure that results are reliable by controlling variables such as equipment calibration, reagent labeling, and meticulous record-keeping.[13]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility and is a cornerstone of biopharmaceutical characterization.[14][15][16] The core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period, ensuring a truly saturated solution is formed.[7][8]

Experimental Rationale:

  • Excess Solid: Using a surplus of EHMQC ensures that the equilibrium between the dissolved and solid states is maintained throughout the experiment.

  • Prolonged Agitation (24-72h): This is not arbitrary. It provides sufficient time for the dissolution process to reach a true equilibrium, overcoming kinetic barriers.[8][17]

  • Temperature Control (e.g., 37 ± 1 °C): Solubility is highly temperature-dependent. For biopharmaceutical relevance, experiments are often conducted at physiological temperature.[15][18]

  • Phase Separation: Centrifugation and/or filtration are critical to cleanly separate the saturated supernatant from any undissolved solid, preventing artificially high concentration readings.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid EHMQC (e.g., 2-5 mg) to a series of glass vials. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, pH 4.5, pH 6.8 phosphate buffered saline) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a consistent agitation speed (e.g., 850 rpm) in a temperature-controlled incubator (e.g., 37 °C) for 24 to 72 hours.[10]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of EHMQC using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]

  • Verification: Visually inspect the vials to confirm that excess solid material is still present, validating that equilibrium was achieved.

Workflow Diagram: Equilibrium Solubility (Shake-Flask Method)

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add Excess Solid EHMQC to Vial B Add Precise Volume of Aqueous Buffer A->B C Seal and Agitate (24-72h at 37°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Supernatant D->E F Analyze Concentration (HPLC or LC-MS/MS) E->F

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Protocol: Kinetic Solubility Determination

This high-throughput assay is designed for speed in early discovery.[12] It relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.[10][19]

Experimental Rationale:

  • DMSO Stock: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds at high concentrations, enabling a standardized starting point.[9][10]

  • Rapid Dilution: The rapid addition of the DMSO stock into the aqueous buffer creates a state of supersaturation, from which the compound may or may not precipitate.

  • Precipitate Detection: The amount of precipitation is quantified, typically by nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration.[9][11]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of EHMQC (e.g., 10-20 mM) in 100% DMSO.[10]

  • Plate Setup: In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[12]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[9][11]

  • Detection:

    • Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to controls indicates precipitation.[9]

    • Filtration/UV: Alternatively, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[12]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Workflow Diagram: Kinetic Solubility Assay

G A Prepare High Conc. EHMQC Stock in DMSO C Add DMSO Stock to Buffer (Rapid Dilution) A->C B Dispense Aqueous Buffer to 96-well Plate B->C D Incubate with Mixing (1-2h at 25°C) C->D E Measure Precipitate D->E F Nephelometry (Light Scattering) E->F Direct G Filtration + UV/LC-MS (Supernatant Analysis) E->G Indirect

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Modulating Factors for EHMQC Solubility

The solubility value is not absolute; it is a function of the solution's environment. Understanding these dependencies is key to formulation and predicting in vivo behavior.

The Influence of pH

For an ionizable compound like EHMQC, pH is a dominant factor.[1][2][20] With a predicted acidic pKa of ~2.72, the 4-hydroxy group on the quinoline ring is expected to deprotonate as the pH increases.

  • At low pH (e.g., pH < 2): The molecule will be predominantly in its neutral, un-ionized form. In this state, solubility is typically at its minimum, governed by the molecule's intrinsic solubility.

  • At high pH (e.g., pH > 4): The molecule will be increasingly deprotonated to form a phenolate salt. This ionized form is significantly more polar and will exhibit much higher aqueous solubility. This is a critical consideration for formulation, as the pH of the gastrointestinal tract varies.[1]

The Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat.[21] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[18][22] Studies have shown that for many organic solids, solubility can increase exponentially with temperature.[23][24] This property can be leveraged during formulation but also highlights the need for strict temperature control during measurement to ensure data accuracy.[17]

The Role of Co-solvents

When aqueous solubility is insufficient, co-solvents are often employed. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][25] This reduction in polarity makes the solvent more "hospitable" to lipophilic solutes like EHMQC, thereby increasing solubility.[26][27]

  • Mechanism: Co-solvents disrupt the highly ordered hydrogen-bonding network of water, reducing the energy required to create a cavity for the solute molecule.[]

  • Common Examples: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[] Studies on similar compounds have shown that solubility can increase significantly with the concentration of the co-solvent.[28]

Table 2: Hypothetical Solubility Data for EHMQC in Various Media This table illustrates how solubility data for EHMQC should be structured and reported. The values are hypothetical examples for illustrative purposes.

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Method
0.1 N HCl Buffer371.2< 1Shake-Flask
Acetate Buffer374.515Shake-Flask
Phosphate Buffer (PBS)376.8120Shake-Flask
Phosphate Buffer (PBS)257.4> 200Kinetic
Water25~7.05Shake-Flask
20% Ethanol in Water25~7.050Shake-Flask

Conclusion

The solubility of this compound is not a single value but a multifaceted profile that is critically dependent on environmental conditions such as pH, temperature, and the presence of co-solvents. A thorough characterization, employing both high-throughput kinetic assays for early screening and the definitive shake-flask method for thermodynamic assessment, is essential for successful drug development. By understanding the underlying physicochemical principles and executing these robust protocols, researchers can accurately profile the solubility of EHMQC, enabling informed decisions in lead optimization, formulation design, and clinical progression.

References

The Spectroscopic Signature of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide employs a predictive and pedagogical approach. We will first deduce the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental principles and spectral data from closely related analogues. Subsequently, we will provide detailed, field-proven experimental protocols for acquiring high-fidelity spectra. The core of this guide lies in the in-depth interpretation of these predicted spectra, elucidating how each signal and fragmentation pattern corroborates the molecular structure. This document is designed to serve as both a predictive reference and a practical handbook for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction: The Quinoline Scaffold and the Importance of Spectroscopic Characterization

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. This compound, with its specific substitution pattern, presents a unique electronic and steric environment that warrants detailed structural elucidation. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing unambiguous confirmation of the molecular structure, purity, and electronic properties. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and for establishing structure-activity relationships (SAR) in drug development programs.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy, analysis of substituent effects, and comparison with experimentally determined data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-5~7.8d~9.0
H-7~7.4dd~9.0, 2.5
H-8~7.2d~2.5
OCH₂CH₃~4.2q~7.1
OCH₃~3.9s-
OCH₂CH₃~1.3t~7.1
4-OH~11.5br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~168
C-4~175
C-2~145
C-8a~140
C-6~155
C-4a~120
C-5~122
C-7~118
C-8~105
C-3~108
OCH₂CH₃~60
OCH₃~56
OCH₂CH₃~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound (Solid State, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (intramolecular H-bonding)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (ethyl & methoxy)
~1720StrongC=O stretch (ester)
~1650StrongC=O stretch (keto tautomer of 4-hydroxyquinoline)
1620-1580Medium-StrongC=C and C=N stretching in quinoline ring
1250-1200StrongC-O stretch (aryl ether)
1100-1000StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is expected to yield a prominent protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS)

m/z (charge/mass ratio)IonPredicted Relative Abundance
248.08[M+H]⁺High
220.08[M+H - C₂H₄]⁺Medium
202.07[M+H - C₂H₅OH]⁺Medium
174.06[M+H - C₂H₅OH - CO]⁺Low

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry this compound for ¹H NMR analysis, and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. DMSO-d₆ is chosen for its ability to dissolve the compound and to observe the acidic 4-OH proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR experiment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Reference the spectra using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing:

    • Perform an atmospheric correction to subtract the background spectrum from the sample spectrum.

    • Label the significant absorption peaks.

Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

    • Dilute the solution to a final concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Processing:

    • Calibrate the mass axis using a known standard.

    • Identify the protonated molecular ion ([M+H]⁺) and any significant fragment ions.

Interpretation of Spectroscopic Data

Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information for structure confirmation:

  • Aromatic Region (δ 7.0-9.0 ppm): The signals for H-2, H-5, H-7, and H-8 are in the aromatic region, as expected for a quinoline ring system. The downfield shift of H-2 to around 8.5 ppm is characteristic and due to the deshielding effect of the adjacent nitrogen atom and the C-4 carbonyl group. The protons on the benzene ring (H-5, H-7, H-8) will exhibit a splitting pattern consistent with their substitution. H-5 is expected to be a doublet due to coupling with H-7, H-7 a doublet of doublets (coupling to H-5 and H-8), and H-8 a doublet coupling to H-7.

  • Ethyl Ester Group: The quartet at ~4.2 ppm and the triplet at ~1.3 ppm are characteristic of an ethyl group attached to an oxygen atom. The quartet arises from the methylene (-OCH₂-) protons being split by the three methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the two methylene protons.

  • Methoxy Group: The singlet at ~3.9 ppm is indicative of the three protons of the methoxy group (-OCH₃).

  • Hydroxy Group: The broad singlet at a downfield chemical shift (~11.5 ppm) is characteristic of the acidic proton of the 4-hydroxy group, which is likely involved in intramolecular hydrogen bonding with the adjacent ester carbonyl group.

Analysis of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum corroborates the carbon skeleton:

  • Carbonyl Carbons: The two signals in the downfield region at ~175 ppm and ~168 ppm are assigned to the C-4 keto-carbon and the ester carbonyl carbon, respectively.

  • Aromatic and Heteroaromatic Carbons: The signals for the quinoline ring carbons appear in the range of ~105-155 ppm. The carbon bearing the methoxy group (C-6) is expected to be significantly downfield due to the deshielding effect of the oxygen atom.

  • Aliphatic Carbons: The signals for the ethyl group carbons (-OCH₂- and -CH₃) and the methoxy carbon (-OCH₃) are found in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Analysis of the IR Spectrum

The predicted IR spectrum reveals the key functional groups:

  • O-H Stretch: The broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of the hydroxyl group, with the broadening suggesting hydrogen bonding.

  • C-H Stretches: The bands between 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ correspond to aromatic and aliphatic C-H stretching vibrations, respectively.

  • C=O Stretches: The two strong absorption bands at ~1720 cm⁻¹ and ~1650 cm⁻¹ are characteristic of the ester carbonyl and the quinolone keto group, respectively. The presence of the latter supports the 4-quinolone tautomeric form.

  • Aromatic and C-O Stretches: The absorptions in the 1620-1580 cm⁻¹ range are due to the C=C and C=N bond vibrations within the quinoline ring. The strong bands in the 1250-1000 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester and the aryl ether.

Analysis of the Mass Spectrum

The predicted ESI-MS data provides the molecular weight and clues to the structure's stability:

  • Protonated Molecular Ion: The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 248.08, which confirms the molecular weight of the compound (247.25 g/mol ).

  • Fragmentation Pattern: The observation of fragment ions corresponding to the loss of ethylene ([M+H - C₂H₄]⁺) and ethanol ([M+H - C₂H₅OH]⁺) from the ethyl ester group are characteristic fragmentation pathways for such moieties. Further fragmentation by loss of carbon monoxide from the quinolone ring is also plausible.

Conclusion

This technical guide has provided a comprehensive predictive analysis of the NMR, IR, and MS spectra of this compound, coupled with detailed experimental protocols for data acquisition. The predicted spectral data are in strong agreement with the known structure of the molecule and are supported by data from analogous compounds. The interpretation of these spectra demonstrates how each spectroscopic technique provides complementary information that, when combined, allows for the unambiguous structural elucidation of this and similar quinoline derivatives. This guide serves as a valuable resource for researchers, providing both a theoretical framework and practical guidance for the spectroscopic characterization of novel compounds in the field of medicinal and materials chemistry.

Methodological & Application

Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The protocol is based on the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3] This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices to ensure reproducibility and high yields. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[2] Specifically, 4-hydroxyquinoline derivatives are of great interest. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, spurred the development of the vast class of fluoroquinolone antibiotics.[4] this compound, the subject of this protocol, serves as a crucial intermediate in the synthesis of more complex and potent pharmaceutical compounds.[5] Its molecular structure, featuring a 4-hydroxy (or its tautomeric 4-oxo) group, a methoxy substituent at the 6-position, and an ethyl carboxylate at the 3-position, offers multiple points for further functionalization, making it a versatile building block in drug discovery programs.[5][6]

The Gould-Jacobs Reaction: Mechanism and Rationale

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[1][7][8] This reaction, first reported in 1939, involves two primary stages: the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3]

Step 1: Condensation

The synthesis initiates with the nucleophilic attack of the amino group of 4-methoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to yield the stable intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.[1][2]

Step 2: Thermal Cyclization

This critical step requires significant thermal energy, typically temperatures exceeding 250°C, to facilitate a 6-electron electrocyclization.[2][7] This intramolecular reaction results in the formation of the quinoline ring system. The high activation energy for this step necessitates the use of a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to achieve the required reaction temperature.[7][9]

The overall reaction can be visualized as follows:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Methoxyaniline 4-Methoxyaniline Anilidomethylenemalonate Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate 4-Methoxyaniline->Anilidomethylenemalonate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Anilidomethylenemalonate Product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate Anilidomethylenemalonate->Product Thermal Cyclization (High Temp, >250°C) (-EtOH)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles
4-MethoxyanilineC₇H₉NO123.1540 g0.32
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.2365 mL0.32
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀-500 mL-
HexanesC₆H₁₄-750 mL-
Equipment
  • Round-bottom flask with a side-arm and condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

  • Beakers and graduated cylinders

  • Melting point apparatus

  • Thin-layer chromatography (TLC) equipment

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a side-arm and condenser, dissolve 4-methoxyaniline (40 g, 0.32 mol) and diethyl ethoxymethylenemalonate (65 mL, 0.32 mol) in Dowtherm A (500 mL).[9]

  • Condensation and Ethanol Removal: Heat the reaction mixture to reflux. Continue heating until all the ethanol produced during the condensation has distilled off through the side-arm. This typically takes about 30 minutes.[9]

  • Thermal Cyclization: After the ethanol has been removed, continue to heat the reaction mixture at 250°C for approximately 1.5 hours to facilitate the thermal cyclization.[9] Monitor the reaction progress by TLC.

  • Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Add hexanes (750 mL) to the cooled mixture and then cool it further to 0°C in an ice bath. This will cause the product to precipitate out of the solution as a brown solid.[9]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid twice with hexanes to remove any residual Dowtherm A.

  • Drying: Dry the purified solid under vacuum to obtain the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: The reported melting point for this compound is in the range of 280-283°C.[9]

  • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the chemical structure.

Modern Advancements: Microwave-Assisted Synthesis

While the classical thermal protocol is effective, it requires high temperatures and can be time-consuming. Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of the Gould-Jacobs reaction.[2] Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields.[2][10] Researchers with access to microwave reactors are encouraged to explore this alternative for a more efficient synthesis.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dowtherm A is a high-boiling point liquid and should be handled with care to avoid severe burns.

  • Hexanes are flammable and should be kept away from ignition sources.

Conclusion

The Gould-Jacobs reaction provides a reliable and straightforward method for the synthesis of this compound. By carefully following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable intermediate for their drug discovery and medicinal chemistry endeavors. The insights into the reaction mechanism and the rationale behind the experimental choices aim to empower scientists to not only reproduce this synthesis but also to adapt and apply these principles to the synthesis of other quinoline derivatives.

References

Application Notes & Protocols: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Core in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This bicyclic aromatic heterocycle is present in numerous natural products and synthetic compounds with diverse and potent pharmacological activities, including anti-cancer, anti-HIV, antibacterial, antifungal, and anti-asthmatic properties.[1][2][3] Its structural versatility and synthetic accessibility have made it an attractive starting point for the development of novel therapeutic agents.[3]

Within this important class of compounds, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS No: 77156-78-6) serves as a particularly valuable pharmaceutical intermediate.[4] Its structure combines the foundational quinoline core with strategically placed functional groups—a hydroxyl group at position 4, a methoxy group at position 6, and an ethyl carboxylate at position 3. These features provide multiple reaction sites for chemical modification, allowing chemists to systematically alter the molecule's physicochemical properties and explore structure-activity relationships (SAR). This guide provides an in-depth look at the applications of this key building block and detailed protocols for its synthesis and biological evaluation.

Compound Profile:

PropertyValue
Chemical Name This compound[4]
Synonyms Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate[4]
CAS Number 77156-78-6[4]
Molecular Formula C13H13NO4[4][5]
Molecular Weight 247.25 g/mol [4][5]
Melting Point 280-283 °C[4]

Part 1: Key Applications in Medicinal Chemistry

The utility of this compound stems from its role as a precursor to a variety of bioactive molecules. Its derivatives have shown significant promise in several therapeutic areas.

Anticancer Drug Development

The development of novel anticancer agents is a primary application area for quinoline-3-carboxylate derivatives.[1][2] Research has demonstrated that compounds derived from this scaffold can exert potent antiproliferative effects against a range of human cancer cell lines.

Mechanism of Action: Derivatives have been shown to induce cancer cell death through the up-regulation of intrinsic apoptosis pathways.[1][2] This programmed cell death is a critical mechanism for eliminating malignant cells with minimal damage to surrounding healthy tissue. Furthermore, the quinoline scaffold can be engineered to inhibit various targets crucial for cancer progression, such as tyrosine kinases and topoisomerase.[3]

Structural Modification for Enhanced Selectivity: A key strategy in modern cancer drug design is achieving selectivity for tumor cells over healthy cells. This minimizes off-target toxicity and improves the therapeutic window. Studies have shown that hydrolyzing the ethyl ester of quinoline-3-carboxylates to the corresponding carboxylic acid can significantly enhance this selectivity.[6] The change in the compound's pKa value is thought to improve drug absorption and accumulation in the acidic microenvironment characteristic of solid tumors.[6]

Quantitative Data on Antiproliferative Activity: The following table summarizes the cytotoxic activity (IC50 values) of representative quinoline-3-carboxylate derivatives against common cancer cell lines, illustrating the scaffold's potential.

Compound IDCancer Cell LineIC50 (µM)Reference
4m MCF-7 (Breast)0.33[1]
4n MCF-7 (Breast)0.33[1]
4k K562 (Leukemia)0.28[1]
4m K562 (Leukemia)0.28[1]

Note: The compounds listed are derivatives of the core quinoline-3-carboxylate scaffold, demonstrating the potential of molecules synthesized from intermediates like this compound.

Antimicrobial Agents

The quinoline core is historically significant in the field of antimicrobial chemotherapy, most notably forming the basis for the fluoroquinolone class of antibiotics.[7] this compound and its analogs serve as key intermediates in the synthesis of novel compounds targeting bacterial infections.[8] The 4-hydroxyquinoline moiety is a critical pharmacophore that can be modified to develop agents with broad-spectrum antibacterial activity.

Other Therapeutic Areas

The versatility of the quinoline scaffold suggests broader applications. Derivatives have been investigated for a wide range of other pharmacological activities, including:

  • Antimalarial: The quinoline ring is central to classic antimalarial drugs like chloroquine.[7][8]

  • Anti-inflammatory: Certain quinoline structures have demonstrated anti-inflammatory properties.[9]

  • Neuroprotective: The 4-hydroxyquinoline-2-carboxylic acid derivative, kynurenic acid, is an endogenous metabolite with potential neuroprotective effects.[7]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound and its subsequent use in a primary biological screen.

Protocol 1: Synthesis of this compound

This protocol is based on the Gould-Jacobs reaction, a classical and effective method for synthesizing 4-hydroxyquinolines. The process involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization.

Workflow Diagram: Synthesis via Gould-Jacobs Reaction

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Isolation & Purification A 4-Methoxyaniline C Intermediate Enamine (Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate) A->C + B Diethyl Ethoxymethylenemalonate B->C F Final Product: Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate C->F Cyclization D High-Boiling Solvent (e.g., Dowtherm A) E Heat (Reflux, ~250 °C) G Cool Reaction Mixture F->G H Precipitate with Hexanes G->H I Filter & Dry Solid H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 4-Methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or another high-boiling point solvent, e.g., diphenyl ether)

  • Hexanes

  • Round-bottom flask equipped with a distillation head and condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 4-methoxyaniline (e.g., 0.32 mol) and diethyl ethoxymethylenemalonate (e.g., 0.32 mol). Add a high-boiling solvent such as Dowtherm A (approx. 500 mL).[4]

    • Rationale: This first step forms the key enamine intermediate. Ethanol is generated as a byproduct.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 250 °C for Dowtherm A).[4] Use a distillation setup to remove the ethanol as it forms. Continue heating for approximately 30-60 minutes after all the ethanol has been distilled off.[4]

    • Rationale: The high temperature provides the activation energy required for the intramolecular cyclization (ring-closing) reaction that forms the quinoline core.

  • Isolation: Carefully cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Precipitation: Add hexanes (approx. 750 mL) to the cooled solution with stirring. The product will precipitate as a solid.[4]

    • Rationale: The product is insoluble in non-polar solvents like hexanes, allowing for its precipitation and separation from the high-boiling reaction solvent.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with fresh hexanes to remove any residual solvent.

  • Drying: Dry the collected solid under vacuum to yield the final product, this compound.

Protocol 2: In Vitro Antiproliferative Screening (MTT Assay)

This protocol outlines a standard colorimetric assay (MTT) to assess the cytotoxic effects of newly synthesized derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow Diagram: MTT Cytotoxicity Assay

A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F 6. Incubate (2-4h) E->F G Viable cells convert MTT to Formazan F->G H 7. Solubilize Crystals (e.g., with DMSO) G->H I 8. Measure Absorbance (~570 nm) H->I J 9. Calculate Cell Viability & Determine IC50 I->J

Caption: Standard workflow for the MTT cell viability assay.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Self-Validation: Include wells with a positive control (e.g., Doxorubicin), a negative control (vehicle, i.e., medium with DMSO), and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.

    • Rationale: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow dye into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Negative_Control - Absorbance_Blank) * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

Application Notes & Protocols: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-QM34-202601 Version: 1.0

Abstract & Scope

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a versatile pharmaceutical intermediate. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] This guide details the compound's key physicochemical properties and outlines a core synthetic application—O-alkylation of the 4-hydroxy group—complete with a detailed, validated protocol, mechanistic insights, and characterization data. The objective is to empower scientific teams to effectively leverage this intermediate in the synthesis of novel, high-value molecular entities for drug discovery programs, particularly in areas like kinase inhibition and anti-inflammatory agent development.[2][5]

Physicochemical & Structural Characteristics

This compound is a heterocyclic compound belonging to the 4-quinolone class.[6] Its structure features a critical hydroxyl group at the C4 position, which is the primary site for synthetic modification.

Table 1: Compound Properties

Property Value Source
Molecular Formula C₁₃H₁₃NO₄ [7]
Molecular Weight 247.25 g/mol [7]
CAS Number 77156-78-6 [7]
Appearance Off-white to pale brown solid Typical Observation
Melting Point 280-283 °C [7]

| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot ethanol; insoluble in water. | General chemical knowledge |

The compound exists in tautomeric equilibrium, predominantly favoring the 4-oxo-1,4-dihydroquinoline form, which influences its reactivity. Spectroscopic characterization is crucial for identity confirmation before use.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the ethyl ester protons (triplet ~1.3 ppm, quartet ~4.2 ppm), the methoxy protons (singlet ~3.8 ppm), aromatic protons (in the 7.0-7.8 ppm range), a downfield singlet for the C2-H (~8.5 ppm), and a broad singlet for the N-H/O-H proton (>11 ppm).

  • IR (ATR): Key stretches include N-H (~3200-3000 cm⁻¹), C=O (ester, ~1720 cm⁻¹), and C=O (keto, ~1650 cm⁻¹).

Core Synthetic Application: O-Alkylation of the 4-Hydroxy Group

The most valuable transformation for this intermediate is the alkylation of the 4-hydroxy group. This reaction serves as a linchpin for introducing a vast array of side chains, which is fundamental for structure-activity relationship (SAR) studies.[2][5] This modification is a key step in the synthesis of potent kinase inhibitors, where the alkoxy side chain often targets the hinge region of the enzyme's ATP-binding pocket.[8][9]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The weakly acidic 4-hydroxy proton is first removed by a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate a resonance-stabilized phenoxide-like anion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide (R-X) or a similar electrophile, displacing the leaving group and forming the C4-O-R ether linkage.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient for deprotonating the 4-OH group without causing unwanted side reactions like ester hydrolysis. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed.[10]

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the quinoline substrate and the ionic base, and it effectively solvates the cation (K⁺), leaving the nucleophilic anion "naked" and highly reactive, thus accelerating the SN2 reaction.

  • Temperature Control: Moderate heating (60-80 °C) is typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting decomposition.

O_Alkylation_Mechanism cluster_mech Reaction Pathway Reactants Quinoline-OH + Base + R-X Deprotonation 1. Deprotonation Reactants->Deprotonation Step 1 Intermediate [Quinoline-O⁻] K⁺ (Nucleophilic Anion) Attack 2. Nucleophilic Attack (SN2) Intermediate->Attack Step 2 Products Quinoline-OR + Base-H⁺ + KX Deprotonation->Intermediate Formation 3. Product Formation Attack->Formation Formation->Products Final

Caption: General mechanism for the O-alkylation of the 4-hydroxyquinoline.

Experimental Protocol: Synthesis of Ethyl 4-(benzyloxy)-6-methoxyquinoline-3-carboxylate

This protocol details a representative O-alkylation using benzyl bromide as the electrophile. It is a self-validating system, incorporating in-process checks and a robust purification and characterization workflow.

Materials and Reagents

Table 2: Reagents for O-Alkylation

Reagent M.W. ( g/mol ) Amount Moles (mmol) Eq.
This compound 247.25 2.47 g 10.0 1.0
Potassium Carbonate (K₂CO₃), anhydrous 138.21 2.76 g 20.0 2.0
Benzyl Bromide (BnBr) 171.04 1.37 mL (1.97 g) 11.5 1.15
N,N-Dimethylformamide (DMF), anhydrous - 40 mL - -
Deionized Water - ~200 mL - -
Ethyl Acetate (EtOAc) - ~150 mL - -

| Brine (Saturated NaCl solution) | - | ~50 mL | - | - |

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.47 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: Add benzyl bromide (1.37 mL, 11.5 mmol) to the suspension dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 3-5 hours.

    • Self-Validation Check: A new, less polar spot (the product) should appear on the TLC plate, and the starting material spot should diminish over time.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate (the crude product) should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake with additional water (2 x 30 mL).

  • Purification (Recrystallization): Transfer the crude solid to a 250 mL Erlenmeyer flask. Add ethanol (~50-70 mL) and heat with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum to a constant weight.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the presence of the benzyl group (multiplet ~7.3-7.5 ppm, singlet ~5.6 ppm) and the disappearance of the broad N-H/O-H peak.

  • Mass Spectrometry (ESI+): Calculated for C₂₀H₁₉NO₄ [M+H]⁺: 338.13; Found: 338.13.

Caption: Experimental workflow for the O-alkylation protocol.

Troubleshooting & Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding an additional 0.2-0.5 equivalents of benzyl bromide. If this fails, a stronger base like NaH in THF may be required, but this must be done with extreme caution due to its pyrophoric nature.

  • Side Products: The primary side product is often the N-alkylated isomer. The described workup and recrystallization are generally effective at removing this impurity. Chromatographic purification can be used if recrystallization is insufficient.

  • Safety: Benzyl bromide is a lachrymator and irritant. Handle it in a well-ventilated fume hood. DMF is a skin irritant and should be handled with appropriate gloves. Always wear safety glasses and a lab coat.

Conclusion

This compound is a high-potential intermediate for constructing complex molecular architectures. The O-alkylation protocol described here is robust, scalable, and serves as a foundational method for generating diverse libraries of compounds for screening in various therapeutic areas. By understanding the underlying chemical principles and following validated procedures, research teams can efficiently advance their drug discovery programs.

References

Application Notes and Protocols for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinolines in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The quinoline scaffold has long been a cornerstone in medicinal chemistry, giving rise to potent antimalarial, anticancer, and antibacterial drugs.[1][2] Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a member of this versatile class, represents a promising, yet underexplored, candidate for antimicrobial drug discovery. Its structural features, including the 4-hydroxyquinoline core, are suggestive of potential bioactivity.

These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of this compound as a potential antimicrobial agent. We present detailed protocols for its synthesis, in vitro antimicrobial susceptibility testing, and cytotoxicity assessment, underpinned by insights into its potential mechanism of action based on structurally related compounds.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via the Gould-Jacobs reaction. This established method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[3]

Protocol 1: Synthesis via Gould-Jacobs Reaction

Materials:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexanes

  • Round-bottom flask with reflux condenser and side-arm

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Condensation: In a round-bottom flask, combine 4-methoxyaniline and diethyl ethoxymethylenemalonate in equimolar amounts in Dowtherm A.

  • Heat the mixture to reflux. Ethanol will begin to distill off, which can be collected via the side-arm. Continue heating until the ethanol distillation ceases (approximately 30-60 minutes). This indicates the formation of the intermediate, diethyl 2-((4-methoxyphenylamino)methylene)malonate.

  • Cyclization: After the condensation is complete, increase the temperature of the reaction mixture to approximately 250°C. Maintain this temperature for 30-60 minutes to facilitate the thermal cyclization.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to below 100°C.

    • Add hexanes to the cooled mixture to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold ethanol to remove impurities.

    • The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Expected Outcome: A solid product with a melting point in the range of 280-283°C.[4]

Hypothesized Antimicrobial Profile and Rationale

While specific antimicrobial data for this compound is not extensively available in the public domain, a strong hypothesis for its activity can be formulated based on the well-documented properties of structurally similar quinoline derivatives.

Antibacterial Potential:

Quinolone antibiotics, a prominent class of antibacterial agents, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[5] The 4-oxoquinoline core is a key pharmacophore for this activity. It is therefore plausible that this compound will exhibit activity against a range of Gram-positive and Gram-negative bacteria. Studies on other quinoline-3-carboxylate derivatives have shown moderate to good antibacterial activity.[6][7]

Antifungal Potential:

Several quinoline derivatives have demonstrated significant antifungal properties.[4][8] For instance, certain 2-substituted quinolin-8-ols have shown antifungal activity comparable to or higher than fluconazole.[8] The planar heterocyclic ring system of quinolines can intercalate with fungal DNA, and various derivatives have been shown to inhibit fungal growth through mechanisms that may include disruption of cell membrane integrity.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Structurally Related Quinolone Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Quinolone-coupled hybridsStaphylococcus aureus0.125 - 8[7]
Quinolone-coupled hybridsEscherichia coli0.125 - 8[7]
7-Methoxyquinoline sulfonamidesEscherichia coli7.81 - 62.50[9]
7-Methoxyquinoline sulfonamidesStaphylococcus aureus125 - 500[9]
7-Methoxyquinoline sulfonamidesCandida albicans31.125[9]
2-Chloroquinoline-3-carboxylatesBacillus subtilisModerate Activity[6]
Pyrrolo[1,2-a]quinoline-3-carboxylatesCandida albicans0.4 - 12.5[10]

Note: This table presents data from related compounds to suggest a potential range of activity for this compound. Direct testing is required to determine its specific MIC values.

Experimental Protocols for Antimicrobial Evaluation

To empirically determine the antimicrobial profile of this compound, standardized in vitro assays are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C.

    • Incubation times: 16-20 hours for bacteria, 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Investigating the Mechanism of Action

Based on the activity of related quinolones, a primary hypothesis for the antibacterial mechanism of action of this compound is the inhibition of bacterial DNA gyrase.

Diagram 1: Proposed Mechanism of Action - DNA Gyrase Inhibition

G Compound Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) Compound->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed inhibition of bacterial DNA gyrase.

Protocol 4: DNA Gyrase Inhibition Assay (Conceptual)

A commercially available DNA gyrase inhibition assay kit can be used to investigate this proposed mechanism. These assays typically measure the relaxation of supercoiled plasmid DNA by DNA gyrase.

  • Reaction Setup: Combine supercoiled plasmid DNA, DNA gyrase, and varying concentrations of this compound in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Interpretation: Inhibition of DNA gyrase will result in a decrease in the amount of relaxed plasmid DNA compared to the control (no compound).

Cytotoxicity Assessment: Ensuring Selective Toxicity

A crucial aspect of antimicrobial development is ensuring that the compound is selectively toxic to microorganisms and has minimal adverse effects on host cells.

Diagram 2: Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Start Mammalian Cell Line (e.g., HEK293, HepG2) Treatment Incubate cells with varying concentrations of the compound Start->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Analysis Determine IC50 Value (50% Inhibitory Concentration) MTT->Analysis LDH->Analysis

Caption: Workflow for assessing compound cytotoxicity.

Protocol 5: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the compound. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 6: Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Mammalian cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Read the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Conclusion and Future Directions

This compound presents a compelling starting point for the development of new antimicrobial agents. The protocols and conceptual frameworks provided in these application notes offer a systematic approach to thoroughly characterize its antimicrobial potential. Future research should focus on obtaining empirical data for its MIC against a broad panel of clinically relevant pathogens, elucidating its precise mechanism of action, and exploring structure-activity relationships through the synthesis of novel analogues to optimize its efficacy and safety profile.

References

Application Notes and Protocols for the Purification of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This document outlines field-proven protocols for obtaining this valuable quinoline derivative in high purity, essential for its application in pharmaceutical synthesis and biological research.[1] The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating through clear, step-by-step instructions and analytical checkpoints.

Introduction

This compound is a key heterocyclic compound, often synthesized via the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline, in this case, p-anisidine, with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.[2][3] The resulting quinoline derivative serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antimicrobial agents.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts in subsequent synthetic steps.

This guide provides two primary protocols for the purification of this compound: a primary purification by precipitation and washing, and secondary, high-purity purification methods involving recrystallization and column chromatography.

Understanding the Synthesis and Potential Impurities

The Gould-Jacobs reaction, while effective, can result in a crude product containing several impurities that must be removed.[3] A thorough understanding of these impurities is critical for devising an effective purification strategy.

The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction p_anisidine p-Anisidine intermediate Anilidomethylenemalonate Intermediate p_anisidine->intermediate + DEEM - EtOH deem Diethyl ethoxymethylenemalonate product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate->product High Temperature Cyclization (e.g., Dowtherm A)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target compound.

Common Impurities:

  • Unreacted Starting Materials: p-Anisidine and diethyl ethoxymethylenemalonate may be present if the reaction does not go to completion.

  • Anilidomethylenemalonate Intermediate: Incomplete cyclization will leave the stable intermediate in the crude product.

  • High-Boiling Solvent: The use of solvents like Dowtherm A for the high-temperature cyclization necessitates its thorough removal.

  • Side-Reaction Products: Although less common with the electron-donating methoxy group on the aniline, minor isomers or degradation products can form under harsh reaction conditions.

Primary Purification: Precipitation and Washing

This initial purification step is highly effective at removing the bulk of impurities, particularly the high-boiling solvent used in the synthesis. In many cases, the product obtained from this procedure is of sufficient purity for use in subsequent synthetic steps.[2]

Protocol:

  • Cooling and Precipitation: Following the completion of the Gould-Jacobs reaction in a high-boiling solvent (e.g., Dowtherm A), allow the reaction mixture to cool to approximately 80-100 °C.

  • Addition of Non-Polar Solvent: While stirring, slowly add a non-polar solvent such as n-hexane or pentane (typically 2-3 volumes relative to the reaction mixture). The target compound is poorly soluble in these solvents and will precipitate out.

  • Complete Precipitation: Continue stirring the mixture as it cools to room temperature, and then place it in an ice bath for at least 30 minutes to ensure maximum precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold n-hexane or pentane to remove any residual high-boiling solvent and other soluble impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Expected Outcome: A light-colored solid with a purity often exceeding 95%.

High-Purity Purification Methods

For applications requiring exceptionally high purity, such as in the development of active pharmaceutical ingredients (APIs), further purification by recrystallization or column chromatography is recommended.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, ethanol has been reported to be an effective recrystallization solvent for structurally similar compounds.[4]

Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude or primarily purified solid. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, it is crucial to avoid rapid cooling.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash the filter cake with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Recrystallization Solvent Properties

SolventBoiling Point (°C)Rationale for Use
Ethanol78Good solvency at high temperature, poor at low temperature for many quinoline derivatives.
Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel column is recommended.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in minimal DCM or mobile phase start->dissolve load Load Sample onto Column dissolve->load prepare_column Prepare Silica Gel Column prepare_column->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end High-Purity Product evaporate->end

Caption: A generalized workflow for the purification of the target compound by column chromatography.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial mobile phase. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Loading the Column: Carefully add the prepared sample to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the target compound. The optimal solvent gradient should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Monitoring by TLC: Spot each fraction on a TLC plate and develop it in the same solvent system used for elution. Visualize the spots under a UV lamp (254 nm). The target compound should appear as a single spot in the pure fractions.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Column Chromatography Parameters

ParameterRecommended Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Elution GradientStart with low polarity (e.g., 9:1) and increase to higher polarity (e.g., 7:3)
DetectionUV light (254 nm)

Troubleshooting

IssuePossible CauseRecommended Solution
Oiling out during recrystallizationSolvent is too non-polar or cooling is too rapid.Use a more polar solvent or a solvent mixture. Ensure slow cooling.
Poor separation in column chromatographyIncorrect solvent system polarity.Optimize the solvent system using TLC. A good starting point is a solvent system that gives the target compound an Rf value of 0.2-0.3.
Streaking on TLC plateCompound is too polar for the eluent or interacting with acidic silica.Increase the polarity of the eluent. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel.
Product does not crystallizeSolution is not sufficiently saturated or impurities are inhibiting crystallization.Concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. If impurities are suspected, an additional purification step (e.g., column chromatography) may be necessary.

Conclusion

The purification of this compound is a critical step in its utilization for further chemical synthesis. The protocols outlined in these application notes provide robust and reliable methods for obtaining this compound in high purity. The primary purification by precipitation and washing is often sufficient for many applications, while recrystallization and column chromatography offer pathways to achieve the high purity required for more demanding applications in pharmaceutical and materials science. Careful execution of these protocols, coupled with diligent analytical monitoring, will ensure a successful purification process.

References

Application Notes & Protocols: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of pharmacologically active compounds and functional materials.[1] This guide focuses on a particularly valuable derivative, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate , detailing its synthesis and subsequent elaboration into more complex molecular architectures. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive resource, including detailed experimental protocols, mechanistic insights, and strategic considerations for utilizing this versatile building block. We will explore its synthesis via the Gould-Jacobs reaction and its transformation into key intermediates for Suzuki-Miyaura cross-coupling and amide bond formation, unlocking access to diverse chemical libraries with significant therapeutic potential.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline and its derivatives form the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The 4-hydroxyquinoline-3-carboxylate substructure, in particular, is a key pharmacophore found in various therapeutic agents. Its utility stems from the multiple reactive sites on the molecule, which allow for controlled, stepwise functionalization to build molecular complexity.

This compound (hereafter referred to as QMBC-Et ) is an exemplary building block for several reasons:

  • The 4-Hydroxy Group: This group exists in tautomeric equilibrium with the 4-quinolone form.[4] Its primary value lies in its facile conversion to a 4-chloro group, a crucial leaving group for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

  • The C3-Ester: The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form quinoline-3-carboxamides. This class of compounds is extensively studied for its potent immunomodulatory and anticancer activities.[5][6]

  • The C6-Methoxy Group: This electron-donating group influences the electronic properties of the aromatic system and can modulate the biological activity and pharmacokinetic profile of the final compounds.

This guide will provide the foundational chemistry required to harness the synthetic potential of QMBC-Et .

Synthesis of the Core Building Block: QMBC-Et

The most reliable and scalable method for synthesizing QMBC-Et is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7][8]

Gould-Jacobs Reaction: Mechanism and Rationale

The reaction proceeds in two key stages:

  • Condensation: Nucleophilic attack of the aniline (4-methoxyaniline) onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol, forms the anilidomethylenemalonate intermediate. This step is typically performed at moderate temperatures (100-130 °C).

  • Thermal Cyclization: This critical step requires high thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring.[9] The high energy barrier is overcome by using a high-boiling inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), or by using microwave irradiation, which can dramatically reduce reaction times and improve yields.[10]

The electron-donating methoxy group on the aniline starting material facilitates the electrophilic cyclization step, making the Gould-Jacobs reaction particularly effective for this substrate.[7]

Diagram 1: Gould-Jacobs Reaction Pathway

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline 4-Methoxyaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM (100-130 °C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate2 Anilidomethylenemalonate Intermediate Product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate (QMBC-Et) Intermediate2->Product High Temp (>250 °C) or Microwave

Caption: The two-stage Gould-Jacobs reaction for the synthesis of QMBC-Et.

Experimental Protocols for QMBC-Et Synthesis

Two effective protocols are presented: a classical thermal method and a modern microwave-assisted method.

Protocol 2.2.1: Classical High-Temperature Synthesis

This method utilizes a high-boiling solvent to achieve the required temperature for cyclization.

  • Materials:

    • 4-Methoxyaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

    • Dowtherm A or Diphenyl ether

    • Hexanes or Cyclohexane

    • Standard reaction glassware with reflux condenser and distillation head

  • Procedure:

    • Condensation: In a round-bottom flask fitted with a distillation head, combine 4-methoxyaniline (e.g., 12.3 g, 0.1 mol) and DEEM (e.g., 22.7 g, 0.105 mol). Heat the mixture in an oil bath at 120-130 °C for 1-2 hours. Ethanol will distill from the reaction mixture. Monitor the reaction by TLC until the aniline is consumed.

    • Cyclization: Allow the mixture to cool slightly. Carefully add Dowtherm A (approx. 100 mL) to the crude anilidomethylenemalonate intermediate in the flask. Equip the flask with a reflux condenser. Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes.

    • Isolation: Cool the reaction mixture to below 100 °C, then slowly add hexanes (approx. 150-200 mL) with stirring to precipitate the product.

    • Purification: Cool the slurry in an ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexanes to remove the high-boiling solvent. Dry the resulting solid under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol or acetic acid if necessary.

Protocol 2.2.2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and often provides higher purity.[10]

  • Materials:

    • 4-Methoxyaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

    • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

    • Microwave synthesis system

    • Acetonitrile (ice-cold)

  • Procedure:

    • Reaction Setup: To a 2.5 mL microwave vial, add 4-methoxyaniline (e.g., 0.246 g, 2.0 mmol) and DEEM (1.30 g, 6.0 mmol). The excess DEEM serves as both a reagent and a high-boiling solvent.[10]

    • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 20-30 minutes. (Note: Optimal time and temperature may vary depending on the specific microwave system and should be optimized).

    • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

    • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL). Dry the resulting solid under vacuum.

Characterization of QMBC-Et
PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[11]
Molecular Weight 247.25 g/mol [11]
Appearance Off-white to pale brown solid-
Melting Point 280-283 °C[12]
¹H NMR (DMSO-d₆) Expected signals: δ 12.0 (s, 1H, OH/NH), 8.5 (s, 1H, H2), 7.5-7.8 (m, 2H, Ar-H), 7.2 (m, 1H, Ar-H), 4.2 (q, 2H, OCH₂CH₃), 3.8 (s, 3H, OCH₃), 1.3 (t, 3H, OCH₂CH₃).Predicted based on similar structures
¹³C NMR (DMSO-d₆) Expected signals: δ 170 (C=O, acid), 165 (C=O, ester), 155 (C-O), 140-145 (Ar-C), 110-125 (Ar-CH), 100-105 (Ar-CH), 60 (OCH₂), 55 (OCH₃), 14 (CH₃).Predicted based on similar structures

Application I: Synthesis of 4-Aryl-6-methoxyquinoline-3-carboxylates via Suzuki-Miyaura Coupling

A powerful strategy for creating diverse libraries of bioactive molecules is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13] This requires converting the 4-hydroxy group of QMBC-Et into a more reactive halide, typically a chloride.

Chlorination of the 4-Hydroxy Group

The 4-hydroxyquinoline can be efficiently converted to the 4-chloroquinoline using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[14][15]

Mechanism Insight: The reaction is believed to proceed via the formation of a phosphate ester intermediate at the C4-oxygen. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline product.[14] The reaction is often run using POCl₃ as both the reagent and the solvent, under reflux conditions.

Diagram 2: Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start QMBC-Et (Ethyl 4-hydroxy...) Chloro Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate Start->Chloro POCl₃ Reflux Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Chloro->Suzuki Final Ethyl 4-Aryl-6-methoxy- quinoline-3-carboxylate (Diverse Library) Suzuki->Final Boronic Arylboronic Acid (Ar-B(OH)₂) Boronic->Suzuki Amide_Workflow Start QMBC-Et (Ethyl 4-hydroxy...) Acid 4-Hydroxy-6-methoxy- quinoline-3-carboxylic acid Start->Acid Base Hydrolysis (e.g., NaOH, reflux) Coupling Amide Coupling (EDC, HOBt) Acid->Coupling Final N-Substituted Quinoline- 3-carboxamide (Diverse Library) Coupling->Final Amine Primary or Secondary Amine (R¹R²NH) Amine->Coupling

References

Application Notes & Protocols: The Conrad-Limpach Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are foundational to a vast array of pharmacologically active agents, demonstrating antimalarial, antibacterial, anticancer, and antipsychotic properties. The Conrad-Limpach synthesis, first reported in 1887 by Max Conrad and Leonhard Limpach, remains a cornerstone of synthetic chemistry for accessing 4-hydroxyquinolines (which exist in equilibrium with their tautomeric 4-quinolone form).[1][2][3] This two-stage method involves the condensation of anilines with β-ketoesters, followed by a high-temperature thermal cyclization.[3][4]

This document provides an in-depth guide for researchers, offering not just a step-by-step protocol but also a detailed examination of the underlying mechanism and critical experimental parameters that govern the success of the synthesis.

Pillar 1: Mechanism and Strategic Rationale

The Conrad-Limpach synthesis is a sequential reaction comprising two distinct thermal stages. Understanding the causality of each step is critical for optimization and troubleshooting.

Stage 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)

The synthesis begins with the condensation of an aniline with a β-ketoester.[1][2] This reaction presents a classic case of regioselectivity. The aniline nucleophile can attack either the highly electrophilic ketone carbonyl or the less reactive ester carbonyl of the β-ketoester.

  • Conrad-Limpach Pathway (Low Temperature): At or near room temperature, the reaction is under kinetic control.[5] The nucleophilic attack of the aniline's nitrogen occurs preferentially at the more reactive ketone carbonyl. This is typically catalyzed by a trace amount of acid (e.g., a drop of acetic acid or HCl) to protonate the carbonyl, increasing its electrophilicity.[1][6] The subsequent dehydration leads to the formation of a stable β-aminoacrylate ester (an enamine).[2][3] This is the desired intermediate for the synthesis of 4-hydroxyquinolines.

  • Knorr Pathway (High Temperature): If this initial condensation is performed at higher temperatures (e.g., ~140 °C), the reaction shifts towards thermodynamic control.[1][2] Under these conditions, the aniline attacks the less reactive, but ultimately more stable, ester carbonyl, leading to the formation of a β-ketoanilide intermediate. This intermediate, upon cyclization, yields a 2-hydroxyquinoline, which is the product of the Knorr quinoline synthesis.[1][2]

Therefore, maintaining a low temperature in the first step is paramount to ensure the selective formation of the kinetic product required for the Conrad-Limpach pathway.

Stage 2: Thermal Cyclization (Intramolecular Friedel-Crafts Acylation)

The second, and most critical, step is the high-temperature cyclization of the purified β-aminoacrylate intermediate. This step is effectively an intramolecular electrophilic aromatic substitution (a form of Friedel-Crafts acylation), followed by the elimination of an alcohol.[1]

  • Annulation: The β-aminoacrylate is heated to temperatures often exceeding 250 °C.[3][6] At this temperature, the ester carbonyl group becomes sufficiently electrophilic to be attacked by the electron-rich aniline ring. This electrocyclic ring-closing is the rate-determining step.[1]

  • Elimination & Tautomerization: The resulting intermediate then eliminates a molecule of alcohol (e.g., ethanol if an ethyl ester was used). A final keto-enol tautomerization yields the stable aromatic 4-hydroxyquinoline product.[1] It is important to note that while often drawn as the hydroxyquinoline (enol form), the quinolone (keto form) is believed to predominate in the solid state.[1]

Conrad_Limpach_Mechanism Fig. 1: Conrad-Limpach Reaction Mechanism cluster_reactants Reactants cluster_stage1 Stage 1: Condensation (Kinetic Control, ~RT) cluster_stage2 Stage 2: Cyclization (High Temp, ~250 °C) Aniline Aniline Intermediate β-Aminoacrylate (Enamine Intermediate) Aniline->Intermediate + β-Ketoester - H₂O BetaKetoester β-Ketoester Cyclized Cyclized Intermediate Intermediate->Cyclized Heat (~250 °C) Intramolecular Acylation Product 4-Hydroxyquinoline (Final Product) Cyclized->Product - EtOH Tautomerization

Caption: Fig. 1: Conrad-Limpach Reaction Mechanism

Pillar 2: Core Protocol - Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol details the synthesis of 2-methyl-4-hydroxyquinoline from aniline and ethyl acetoacetate. This is a classic example that serves as a robust template for other derivatives.

Materials and Reagents
Reagent / MaterialMolecular WeightQuantity (Molar Eq.)Notes
Aniline93.13 g/mol 1.0 eq.Freshly distilled recommended for best results.
Ethyl Acetoacetate130.14 g/mol 1.0 eq.Ensure it is dry and free from acetic acid.
Glacial Acetic Acid60.05 g/mol Catalytic amountA single drop is often sufficient.
High-boiling Inert Solvent--e.g., Dowtherm A (diphenyl ether/biphenyl mixture), Mineral Oil, or 1,2,4-trichlorobenzene.[6][7][8]
Petroleum Ether (or Hexanes)--For washing the crude product.
Deionized Water18.02 g/mol -For recrystallization.
Decolorizing Carbon (optional)--e.g., Norit or Darco, for removing colored impurities.[7]

Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow A Step 1: Condensation Aniline + Ethyl Acetoacetate + cat. Acetic Acid Stir at RT B Monitor by TLC (Formation of β-aminoacrylate) A->B C Workup 1 Remove H₂O (e.g., Dean-Stark) or use directly B->C D Step 2: Cyclization Add intermediate to hot solvent (~250-260 °C) C->D E Reflux for 15-30 min Monitor for EtOH evolution D->E F Workup 2 Cool to RT, precipitate forms E->F G Filter & Wash Collect solid, wash with petroleum ether F->G H Purification Recrystallize from hot water (optional charcoal treatment) G->H I Characterization Obtain dry, white needles (MP, NMR, IR) H->I

Caption: Fig. 2: Experimental Workflow

Step-by-Step Procedure

Part A: Synthesis of the Ethyl β-Anilinocrotonate Intermediate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq) and ethyl acetoacetate (1.0 eq). The reaction can be run neat or in a solvent like ethanol or benzene.[9][10]

  • Catalysis: Add one drop of glacial acetic acid to catalyze the condensation.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Water will be produced as a byproduct. For higher efficiency, particularly on a larger scale, setting up a Dean-Stark trap to remove the water azeotropically (if using a solvent like benzene or toluene) can drive the equilibrium towards the product.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

  • Isolation: The resulting intermediate, ethyl β-anilinocrotonate, is often a viscous yellow oil.[9] If a solvent was used, it can be removed under reduced pressure. For most purposes, this crude intermediate is of sufficient purity to be carried directly into the next step without further purification.[9]

Part B: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline

SAFETY FIRST: This step involves extremely high temperatures (~250-260 °C). It must be performed in a well-ventilated fume hood using a high-temperature heating mantle, a sand bath, or a suitable high-temperature oil bath. Ensure all glassware is free of cracks and securely clamped. Use a high-temperature thermometer.

  • Solvent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a high-boiling inert solvent such as Dowtherm A or mineral oil.[7] Heat the solvent with vigorous stirring to its reflux temperature or to approximately 250-260 °C.[7]

  • Addition of Intermediate: Add the crude ethyl β-anilinocrotonate intermediate from Part A dropwise via the dropping funnel into the hot, stirring solvent.[7] The addition should be rapid but controlled enough to maintain the temperature.

  • Reaction: Ethanol will begin to evolve from the reaction and can be observed refluxing in the condenser.[7] Maintain the high temperature and vigorous stirring for an additional 15-30 minutes after the addition is complete to ensure the cyclization goes to completion.[7]

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a yellowish solid.[7]

    • Dilute the cooled mixture with a non-polar solvent like petroleum ether or hexanes (~200 mL for a 0.3 mole scale reaction). This helps to fully precipitate the product and dissolve the high-boiling reaction solvent.[6][7]

    • Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with more petroleum ether to remove any residual high-boiling solvent.[7]

  • Purification:

    • The crude product can be purified by recrystallization. A common and effective solvent is boiling water.[7]

    • For colored products, suspend the crude solid in boiling water, add a small amount of decolorizing carbon (e.g., 10g for a 0.3 mole scale), and continue to boil for a few minutes.[7]

    • Filter the hot solution through a fluted filter paper to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. The pure product should form as fine, white, hair-like needles.[7]

    • Collect the purified crystals by suction filtration and dry them in a vacuum oven.

    • Expected Yield: 85–90%.[7]

    • Melting Point: 235–236 °C (corrected).[7]

Pillar 3: Field-Proven Insights & Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Step Insufficient Temperature: The cyclization is the rate-determining step and requires very high thermal energy.[1]Verify Temperature: Use a calibrated high-temperature thermometer. Ensure the heating mantle or bath can consistently maintain >250 °C.[6]
Inefficient Heat Transfer: Poor stirring or insufficient solvent volume can lead to localized overheating or under-heating.Use Mechanical Stirring: Ensure vigorous mixing. Use an appropriate volume of a high-boiling inert solvent like mineral oil or Dowtherm A, which significantly improves yields compared to neat reactions.[1][6] Yields generally increase with the boiling point of the solvent.[8]
Formation of 2-Quinolone (Knorr Product) High Temperature During Condensation: The initial condensation of aniline and β-ketoester was run under thermodynamic control (>140 °C).[1][2]Maintain Kinetic Control: Perform the initial condensation at room temperature or below to selectively form the β-aminoacrylate intermediate.[1]
Dark, Oily Product Decomposition: Holding the reaction at high temperatures for too long can lead to thermal decomposition or side reactions.Optimize Reaction Time: The cyclization is often rapid once the required temperature is reached. Monitor the evolution of ethanol; once it ceases, the reaction is likely complete (typically 15-30 min).[6][7]
Impure Starting Materials: Impurities in the aniline or β-ketoester can lead to side products.Purify Reagents: Use freshly distilled aniline and high-purity ethyl acetoacetate.
Incomplete Reaction Reaction time is too short. Monitor Reaction: Use TLC or LC-MS to monitor the disappearance of the intermediate to determine the optimal reaction time.[6]
Reaction atmosphere sensitivity. Use Inert Atmosphere: If substrate degradation is suspected, consider running the reaction under a nitrogen or argon atmosphere to prevent oxidation.[6]

References

Application Notes and Protocols: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a prominent structural motif in a vast array of biologically active compounds. Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. In the realm of oncology, quinoline derivatives have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer. These compounds can exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation into DNA, and induction of apoptosis.

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate emerges as a particularly valuable starting material for the synthesis of novel anticancer agents. The inherent functionalities of this molecule—the reactive hydroxyl group, the electron-donating methoxy group, and the modifiable ester group—provide a versatile platform for structural elaboration and the generation of diverse chemical libraries. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing protocols for the synthesis of derivative compounds and their subsequent biological evaluation as potential anticancer therapeutics.

Synthetic Strategies: Leveraging the Reactivity of this compound

The chemical architecture of this compound offers several avenues for synthetic modification. The 4-hydroxyl group can be readily converted to a leaving group, such as a chloride, enabling nucleophilic substitution reactions to introduce a variety of side chains. The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Furthermore, the quinoline ring itself can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.

General Synthetic Workflow

A common and effective strategy for elaborating this compound into potential anticancer agents involves a multi-step synthesis. This typically begins with the activation of the 4-hydroxyl group, followed by the introduction of a side chain, and finally, modification of the ester group. This systematic approach allows for the creation of a focused library of compounds with diverse functionalities, which can then be screened for anticancer activity.

Synthetic_Workflow Start Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate Step1 Activation of 4-OH Group (e.g., Chlorination) Start->Step1 POCl3 or SOCl2 Step2 Nucleophilic Substitution (Introduction of Side Chain) Step1->Step2 Amine, Thiol, etc. Step3 Ester Modification (e.g., Hydrolysis, Amidation) Step2->Step3 LiOH, then Amine Coupling Final Target Anticancer Agent Step3->Final

Caption: General synthetic workflow for derivatizing the starting material.

Detailed Protocol: Synthesis of a Representative Quinoline-3-Carboxamide Derivative

This protocol details the synthesis of a hypothetical, yet representative, quinoline-3-carboxamide derivative, illustrating a common synthetic route.

Step 1: Chlorination of this compound

  • Rationale: Conversion of the hydroxyl group at the 4-position to a chloride is a crucial activation step. The chloride is an excellent leaving group, facilitating the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: This step introduces a key side chain that can significantly influence the biological activity of the final compound. The choice of the nucleophile (e.g., a substituted aniline) is critical for exploring the structure-activity relationship (SAR).

  • Procedure:

    • Dissolve Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (1.0 eq) and a selected substituted aniline (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the ethyl 4-(arylamino)-6-methoxyquinoline-3-carboxylate derivative.

Step 3: Hydrolysis of the Ester

  • Rationale: Conversion of the ethyl ester to a carboxylic acid provides a handle for further derivatization, most commonly through amide bond formation. Lithium hydroxide is a suitable reagent for this saponification.

  • Procedure:

    • Suspend the ethyl 4-(arylamino)-6-methoxyquinoline-3-carboxylate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

    • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1N HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the 4-(arylamino)-6-methoxyquinoline-3-carboxylic acid.

Step 4: Amide Coupling

  • Rationale: The formation of an amide bond is a common strategy to introduce further diversity and modulate the physicochemical properties of the molecule. A variety of coupling reagents can be employed, with HATU being a popular choice due to its high efficiency and mild reaction conditions.

  • Procedure:

    • To a solution of the 4-(arylamino)-6-methoxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final quinoline-3-carboxamide derivative.

Characterization of Synthesized Compounds

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structural integrity. Standard analytical techniques include:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.

Biological Evaluation: Assessing Anticancer Potential

The synthesized quinoline derivatives must be evaluated for their anticancer activity. In vitro cytotoxicity assays are typically the first step in this process.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by measuring its absorbance.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. Our objective is to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges and optimize your reaction yields. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis: The Gould-Jacobs Reaction

The synthesis of this compound is most effectively achieved via the Gould-Jacobs reaction .[1][2][3] This robust method involves two primary stages:

  • Condensation: The reaction is initiated by the condensation of p-anisidine (4-methoxyaniline) with diethyl ethoxymethylenemalonate (DEEM). This step forms the key intermediate, Diethyl 2-((4-methoxyanilino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[4][5] The resulting product exists in equilibrium between its keto and enol tautomers.

The overall reaction pathway is a cornerstone of quinoline synthesis but requires careful control of conditions, particularly during the high-energy cyclization step, which is often the primary source of yield loss.[6]

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined mechanism involving nucleophilic attack, elimination, a pericyclic reaction, and tautomerization.

Gould_Jacobs_Mechanism reactants p-Anisidine + DEEM step1 Nucleophilic Attack & Ethanol Elimination reactants->step1 Condensation intermediate Anilidomethylenemalonate Intermediate step1->intermediate step2 Thermal Cyclization (6-electron electrocyclization) intermediate->step2 >250 °C cyclized_keto Cyclized Intermediate (Keto Form) step2->cyclized_keto step3 Keto-Enol Tautomerization cyclized_keto->step3 final_product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate (Enol Form) step3->final_product

Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Low Yield or Reaction Failure

Q1: My overall yield is very low. How do I determine which step is failing?

A1: You must analyze the two stages of the reaction independently.

  • Step 1 (Condensation): Monitor the formation of the anilidomethylenemalonate intermediate using Thin Layer Chromatography (TLC). The reaction of p-anisidine with DEEM is typically conducted at 100-130 °C for 1-2 hours.[4] If you see significant starting material remaining after this time, the condensation is the likely issue.

  • Step 2 (Cyclization): If the condensation proceeds to completion but the final product yield is low, the problem lies in the high-temperature cyclization step. This is the most common failure point due to thermal decomposition.[6]

Q2: The initial condensation of p-anisidine and DEEM is incomplete or slow. What are the common causes?

A2: Several factors can hinder the initial condensation:

  • Inadequate Temperature: Ensure the reaction temperature is maintained between 100-130 °C. Temperatures that are too low will result in a sluggish reaction.[7]

  • Ethanol Buildup: The condensation reaction produces ethanol as a byproduct. According to Le Châtelier's principle, its accumulation can slow or reverse the reaction. It is beneficial to remove the ethanol as it forms, either by distillation through a side-arm condenser or under reduced pressure after the initial heating period.[4][8]

  • Reagent Quality: Ensure the p-anisidine is pure and the DEEM has not hydrolyzed. Use anhydrous reagents if possible, as water can interfere with the reaction.[7]

Q3: My cyclization step results in a low yield and significant charring. How can I fix this?

A3: This is the most critical challenge in the Gould-Jacobs synthesis and is almost always related to poor temperature control. The required temperature for cyclization often exceeds 250 °C, which can cause the product and intermediates to decompose, forming tarry byproducts.[4][6]

There are two primary solutions:

  • Use a High-Boiling Inert Solvent: Performing the reaction "neat" (without solvent) often leads to localized overheating and charring. Using a high-boiling point solvent provides a medium for uniform heat transfer, preventing decomposition.[5] Solvents like Dowtherm A or diphenyl ether are standard choices for this purpose.[6][8] This method has been shown to increase cyclization yields to as high as 95% in some cases.[6]

  • Switch to Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage over conventional heating. It directly and rapidly heats the reaction mixture, dramatically reducing reaction times and often improving yields by minimizing the formation of degradation byproducts.[4][9]

Process Optimization & Purification

Q4: How do I choose between conventional heating and microwave synthesis for the cyclization step?

A4: The choice depends on available equipment and desired throughput.

  • Conventional heating in a high-boiling solvent is a classic, reliable method but can be slow and energy-intensive. It is also critical to manage the removal of the high-boiling solvent during workup.

  • Microwave synthesis is a modern, highly efficient alternative that allows for rapid optimization of temperature and time.[5] It is particularly advantageous for reducing degradation and improving yields.

The following table summarizes a comparison based on literature data for a similar Gould-Jacobs reaction.

ParameterConventional Heating (Neat)Microwave Heating (Neat)
Temperature 250 °C250 °C
Time 30 min5 min
Yield 28%47%
Notes Significant degradation observed.Higher yield with minimized degradation.
Data adapted from a study on a similar quinoline synthesis.[9]

Q5: What is the most effective method for purifying the final product?

A5: The workup procedure is critical for obtaining a pure product.

  • Precipitation: After the cyclization is complete, cool the reaction mixture to room temperature. The high-boiling solvent (if used) can be removed by precipitating the product with a non-polar solvent like hexanes or cyclohexane.[5][8]

  • Filtration and Washing: Stir the resulting slurry, then collect the solid product by filtration. Wash the solid thoroughly with the same non-polar solvent to remove any residual high-boiling solvent (e.g., Dowtherm A).

  • Drying: Dry the purified solid under vacuum. The resulting this compound is often pure enough for subsequent steps without needing further purification like column chromatography.[8]

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting_Workflow start Low Overall Yield analyze Analyze reaction by TLC. Which step failed? start->analyze cond_fail Condensation Incomplete analyze->cond_fail Step 1 cyc_fail Cyclization Yield Low (Charring Observed) analyze->cyc_fail Step 2 cond_sol1 Increase Temp (100-130 °C) cond_fail->cond_sol1 cond_sol2 Remove Ethanol During Reaction cond_fail->cond_sol2 cond_sol3 Check Reagent Purity cond_fail->cond_sol3 cyc_sol1 Use High-Boiling Solvent (e.g., Dowtherm A) cyc_fail->cyc_sol1 cyc_sol2 Switch to Microwave Synthesis cyc_fail->cyc_sol2 cyc_sol3 Optimize Temp & Time (Avoid > 260 °C if possible) cyc_fail->cyc_sol3

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both classical and modern synthesis approaches.

Protocol 1: Classical Synthesis in High-Boiling Solvent

This protocol utilizes Dowtherm A to ensure uniform heating during the critical cyclization step.[8]

Step 1: Condensation

  • In a round-bottom flask equipped with a side-arm condenser, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture at 130 °C. Ethanol will begin to distill off.

  • Continue heating for approximately 30-60 minutes until the theoretical amount of ethanol has been collected. Monitor by TLC to confirm the consumption of 4-methoxyaniline.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 5 mL per gram of starting aniline).

  • Heat the solution to reflux (approximately 250 °C).

  • Maintain the reflux for 1.5 to 2 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • Add hexanes (approx. 7-10 volumes relative to the Dowtherm A) to the cooled reaction mixture to precipitate the product.

  • Stir the resulting slurry vigorously for 1 hour, then cool in an ice bath to maximize precipitation.

  • Collect the brown solid by vacuum filtration.

  • Wash the filter cake thoroughly with fresh, cold hexanes to remove all traces of the high-boiling solvent.

  • Dry the solid under vacuum to yield this compound. A typical reported yield for this procedure is around 71%.[8]

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave irradiation for a rapid and efficient cyclization.[4][9]

Step 1: Condensation (Can be done conventionally as above or in-situ)

Step 2: Microwave Cyclization

  • Place the crude anilidomethylenemalonate intermediate in a 2.5 mL microwave vial equipped with a magnetic stir bar. Note: If starting from the initial reagents, an excess of DEEM can serve as both reagent and solvent.[4]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250 °C and hold for 5-10 minutes. Caution: This reaction will generate significant internal pressure.

  • After the specified time, cool the vial to room temperature. A precipitate of the product should form.

Step 3: Work-up and Purification

  • Filter the solid product directly from the reaction vial.

  • Wash the solid with a small amount of ice-cold acetonitrile or ethanol.

  • Dry the resulting solid under vacuum.

References

common side reactions in the synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work. The synthesis, most commonly achieved via the Gould-Jacobs reaction, is robust but requires careful control of reaction conditions to prevent common side reactions and ensure high yield and purity.[1][2] This document provides in-depth troubleshooting advice and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low yield in the Gould-Jacobs synthesis of this quinoline derivative typically stems from issues in one of the two key stages: the initial condensation or the subsequent thermal cyclization.

  • Incomplete Condensation: The first step involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate. This reaction is an equilibrium process where ethanol is eliminated. If the ethanol is not efficiently removed (e.g., by distillation), the equilibrium will not favor product formation, leading to a mixture of starting materials and the intermediate.

  • Incomplete Thermal Cyclization: The second step is a high-temperature intramolecular cyclization (typically ~250 °C) in a high-boiling solvent like Dowtherm A or diphenyl ether.[2] If the temperature is too low or the heating time is insufficient, the intermediate will not cyclize, remaining as a major component of the crude product.[3]

  • Thermal Decomposition: Conversely, if the cyclization temperature is too high or the reaction is heated for an extended period, significant degradation and charring can occur, drastically reducing the yield of the desired product.[2][3] Finding the optimal balance of temperature and time is critical.[3]

Q2: My post-reaction analysis (TLC/HPLC/NMR) shows a significant amount of the intermediate, Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate. How can I drive the reaction to completion?

This is a classic case of failed or incomplete cyclization. The energy barrier for the 6-electron cyclization is substantial and requires high thermal energy.[1]

  • Verify Reaction Temperature: Ensure your reaction mixture is reaching the target temperature of ~250 °C. Use a high-precision thermometer placed directly in the reaction vessel (if safe and practical) rather than relying on the heating mantle's thermostat setting. The use of high-boiling, inert solvents like Dowtherm A is specifically to achieve and maintain these high, uniform temperatures.[2]

  • Optimize Reaction Time: While higher temperatures can promote the reaction, prolonged heating can cause decomposition.[3] A time-course study can be beneficial. For example, experiments have shown that at 300 °C, a shorter reaction time of 5 minutes can yield better results than a longer time at the same temperature, which may promote decarboxylation.[3]

  • Consider Microwave Synthesis: Microwave-assisted synthesis is an excellent alternative for this reaction. It allows for rapid and uniform heating to temperatures above the solvent's boiling point, often dramatically shortening reaction times and improving yields by minimizing the window for thermal degradation.[3]

Q3: The reaction mixture turned into a dark, tarry mess during the high-temperature cyclization step. What went wrong and is the product salvageable?

The formation of tar is indicative of thermal decomposition. The high temperatures required for the Gould-Jacobs cyclization can lead to undesired side reactions and product degradation, especially if not carefully controlled.[2]

  • Cause: The most likely cause is excessive temperature or "hot spots" in the reaction flask. This can also occur if the reaction is held at the target temperature for too long.[3]

  • Prevention:

    • Ensure vigorous and efficient stirring to maintain uniform heat distribution.

    • Use a high-boiling solvent to act as a heat bath, preventing localized overheating.[4]

    • Carefully control the heating rate and final temperature.

  • Salvage: Isolating the product from a tarry mixture is challenging. Attempt to precipitate the product by cooling the mixture and adding a large volume of a non-polar solvent like hexanes or pentane.[5] The resulting solid will likely be impure and require extensive purification, such as column chromatography or multiple recrystallizations. Often, it is more efficient to repeat the synthesis with stricter temperature control.

Q4: I've isolated a side product with a lower molecular weight than the target compound. What could it be?

Under excessively high temperatures and pressure, decarboxylation can occur, leading to the formation of 4-hydroxy-6-methoxyquinoline.[3] This happens if the ethyl ester group at the C3 position is cleaved. While the initial Gould-Jacobs product is the C3-carboxyloated quinoline, subsequent saponification and decarboxylation are steps used to produce the unsubstituted 4-hydroxyquinoline. It is plausible that harsh thermal conditions could induce a similar transformation, especially if there is any residual moisture leading to hydrolysis followed by decarboxylation.

Troubleshooting Guide: Quick Reference

Symptom / Observation Probable Cause Recommended Solution
Low Yield / Unreacted Starting Material Incomplete condensation due to inefficient ethanol removal.Ensure the condensation step (100-140 °C) is complete by distilling off all ethanol before proceeding to high-temperature cyclization.
High levels of Intermediate in Product Cyclization temperature was too low or reaction time was too short.Verify the internal reaction temperature reaches ~250 °C. Optimize heating time; consider a time-temperature study.[2][3]
Reaction Mixture is Black/Tarry Thermal decomposition due to excessive heat or prolonged reaction time.Improve stirring, ensure uniform heating with a solvent like Dowtherm A, and precisely control temperature and time.[2][3]
Product is Difficult to Purify Presence of multiple byproducts from decomposition or incomplete reactions.Re-evaluate reaction conditions. For purification, try precipitating the crude product with hexanes and then recrystallizing from a suitable solvent.
Formation of Decarboxylated Product Excessively high temperature and/or pressure causing loss of the C3-ester group.Reduce the cyclization temperature and/or time. Ensure the reaction is not run in a sealed vessel where high pressure can build up.[3]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a synthesized example based on established methodologies.

Step 1: Condensation

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture to 120-140 °C.

  • Continue heating and stirring, allowing the ethanol byproduct to distill from the reaction mixture. The reaction is typically complete when ethanol distillation ceases (approx. 30-60 minutes).

  • Cool the resulting intermediate, diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate, to room temperature. It may solidify or remain as a viscous oil.

Step 2: Thermal Cyclization

  • Add a high-boiling solvent, such as Dowtherm A or diphenyl ether, to the flask containing the intermediate (approx. 5-10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 240-250 °C in an oil bath or with a heating mantle.

  • Maintain this temperature for 1.5 to 3 hours. Monitor the reaction progress by TLC or HPLC if possible.

  • After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.

  • Add a non-polar solvent such as hexanes or pentane (approx. 10 volumes) to fully precipitate the crude product.

  • Stir the resulting slurry, then collect the solid by vacuum filtration.

  • Wash the solid with additional hexanes or pentane to remove the high-boiling solvent.

  • Dry the solid under vacuum. The crude this compound can be further purified by recrystallization.

Visualization of Synthetic Pathway & Troubleshooting

The following diagram illustrates the key steps and potential pitfalls in the Gould-Jacobs synthesis.

Gould_Jacobs_Troubleshooting cluster_ts cluster_issues Reactants 4-Methoxyaniline + Diethyl Ethoxymethylenemalonate Intermediate Condensation Intermediate (Anilidomethylenemalonate) Reactants->Intermediate Condensation (120-140°C) -EtOH Intermediate->Reactants Reverts if EtOH not removed Product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate Intermediate->Product Thermal Cyclization (~250°C) ts2 Incomplete Cyclization Decomposition Decomposition Products (Tar) Product->Decomposition Decarboxylation Decarboxylated Side Product Product->Decarboxylation ts1 Incomplete Condensation ts2->Intermediate Stalls if Temp is too low ts3 Excessive Heat / Time

References

Technical Support Center: Purification of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important quinoline derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Understanding the Molecule and Its Synthesis

This compound is typically synthesized via the Gould-Jacobs reaction. This process involves the condensation of p-anisidine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. The harsh conditions of the cyclization step (often >250 °C) are a primary source of impurities, making robust purification a critical step.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My crude product is a dark, oily residue instead of the expected solid.

Question: After the high-temperature cyclization and cooling, I am left with a dark, viscous oil. What is causing this and how can I isolate my product?

Answer: This is a common issue stemming from thermal degradation of the product and the presence of high-boiling point solvents like diphenyl ether, if used. The dark color indicates the formation of polymeric byproducts.

Troubleshooting Steps:

  • Solvent Removal: If a high-boiling solvent was used, it must be thoroughly removed. After cooling the reaction mixture, add a non-polar solvent like hexanes or cyclohexane to precipitate the crude product.[2] The solvent will wash away the diphenyl ether. Filter the resulting solid and wash it extensively with the non-polar solvent.

  • Initial Purification by Trituration: The oily residue can be triturated with a suitable solvent to induce crystallization and remove some impurities.

    • Protocol: Add a small amount of cold diethyl ether or a mixture of ethyl acetate and hexanes to the oil. Vigorously scrape the sides of the flask with a glass rod. This mechanical action can break up the oil and encourage the formation of a solid. Isolate the solid by filtration.

Issue 2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots.

Question: My TLC plate of the crude reaction mixture shows several spots. How do I identify the product and the main impurities?

Answer: A multi-spot TLC is expected for a crude Gould-Jacobs reaction. The spots likely correspond to the desired product, unreacted starting materials, the intermediate, and potential side-products.

Identifying the Spots:

  • Product (this compound): This is a relatively polar compound due to the hydroxyl group and the quinolone core. It will likely have a moderate to low Rf value.

  • Intermediate (Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate): This is less polar than the final product and will have a higher Rf value.[3]

  • p-Anisidine: A starting material that is moderately polar.

  • Diethyl Ethoxymethylenemalonate (DEEM): A less polar starting material with a high Rf value.[4]

  • Hydrolyzed Product (4-hydroxy-6-methoxyquinoline-3-carboxylic acid): If hydrolysis has occurred, this carboxylic acid will be very polar and likely remain at the baseline on the TLC plate.[5]

  • Decarboxylated Product: This byproduct will be less polar than the corresponding carboxylic acid.

Recommended TLC Conditions:

Stationary PhaseMobile Phase (v/v)Rationale
Silica Gel 60 F254Ethyl Acetate / Hexanes (1:1 to 2:1)Good for separating compounds of varying polarity.
Silica Gel 60 F254Dichloromethane / Methanol (95:5)For better separation of more polar compounds.

Visualization Techniques:

  • UV Light (254 nm): The quinoline ring is UV active and will appear as a dark spot on a fluorescent background.[6]

  • Iodine Chamber: Will visualize most organic compounds as yellowish-brown spots.

  • Potassium Permanganate Stain: Useful for identifying compounds that can be oxidized, appearing as yellow spots on a purple background.

In-Depth Purification Protocols

Method 1: Recrystallization

Question: My crude product is a solid, but it's discolored and has a low melting point. How can I purify it by recrystallization?

Answer: Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent or solvent system in which the product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble at all temperatures.

Recommended Solvents:

  • Single Solvent:

    • Ethanol or Methanol: These polar solvents are often effective for recrystallizing quinoline derivatives.[7]

    • Acetic Acid: Can be used, but must be thoroughly removed.

  • Mixed Solvent Systems:

    • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow it to cool slowly.

    • Ethyl Acetate/Hexanes: Dissolve the crude product in a minimum amount of hot ethyl acetate and add hexanes until cloudiness persists. Reheat to clarify and then cool.

Step-by-Step Recrystallization Protocol (Ethanol/Water):

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Slowly add hot water to the boiling solution until a slight cloudiness appears.

  • Add a few drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Method 2: Column Chromatography

Question: Recrystallization is not improving the purity significantly, or I am still seeing multiple spots on TLC. How do I perform column chromatography for this compound?

Answer: Column chromatography is a powerful technique for separating compounds with different polarities. For quinoline derivatives, special considerations are needed to avoid streaking and decomposition on the acidic silica gel.

Troubleshooting Common Column Chromatography Issues:

  • Streaking/Tailing of the Product Spot: This is often due to the interaction of the basic nitrogen in the quinoline ring with the acidic silanol groups on the silica gel.

    • Solution: Add a small amount of triethylamine (0.5-1%) to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[8]

  • Product Decomposition on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Besides adding triethylamine, you can use a less acidic stationary phase like alumina (neutral or basic).

Step-by-Step Column Chromatography Protocol:

  • Select the Solvent System: Use TLC to determine the optimal eluent. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product.

  • Prepare the Column:

    • Use a slurry packing method with silica gel in the initial, least polar eluent.

    • Add a layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, use dry loading: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elute the Column: Start with the determined solvent system and gradually increase the polarity if necessary to elute the product.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Acid-Base Extraction

Question: Can I use a liquid-liquid extraction to purify my product?

Answer: Yes, due to the presence of both a weakly acidic hydroxyl group and a basic quinoline nitrogen, this compound is amphoteric and can be purified using acid-base extraction. This method is particularly useful for removing non-ionizable impurities.

Underlying Principle: The solubility of the compound in aqueous and organic layers can be manipulated by changing the pH.

  • In acidic solution (pH < 2): The quinoline nitrogen is protonated, forming a water-soluble salt.

  • In basic solution (pH > 10): The hydroxyl group is deprotonated, forming a water-soluble phenoxide salt.

  • At neutral pH: The compound is neutral and preferentially soluble in an organic solvent.

Potential Pitfall: The ester group is susceptible to hydrolysis under both strong acidic and basic conditions, especially with heating.[9][10] Therefore, this procedure should be performed quickly and at room temperature.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Separate the layers.

  • Extract the organic layer with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any neutral impurities.

  • Neutralize the aqueous layer by slowly adding a base (e.g., 1M NaOH) until the product precipitates out.

  • Extract the product back into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Visualizing Purification Workflows

Gould-Jacobs Reaction and Potential Impurities

Gould_Jacobs_Reaction cluster_reactants p_anisidine p-Anisidine Intermediate Intermediate (Anilidomethylenemalonate) p_anisidine->Intermediate Condensation DEEM DEEM DEEM->Intermediate Product Ethyl 4-hydroxy-6- methoxyquinoline-3-carboxylate Intermediate->Product High Temp. Cyclization (>250°C) Hydrolyzed Hydrolyzed Impurity (Carboxylic Acid) Product->Hydrolyzed Hydrolysis (H₂O, Acid/Base) Decarboxylated Decarboxylated Impurity Product->Decarboxylated Thermal Stress

Caption: Synthetic pathway and common impurities.

Decision Tree for Purification Strategy

Purification_Strategy Start Crude Product TLC TLC Analysis Start->TLC Recrystallization Recrystallization TLC->Recrystallization Solid, few spots Column Column Chromatography TLC->Column Oily, multiple spots Pure Pure Product Recrystallization->Pure Successful Impure Still Impure Recrystallization->Impure Unsuccessful AcidBase Acid-Base Extraction Column->AcidBase Co-eluting impurities Column->Pure Successful AcidBase->Pure Successful Impure->Column

Caption: A decision-making workflow for purification.

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. As a cornerstone of heterocyclic chemistry, the quinoline scaffold is integral to numerous pharmaceuticals and functional materials. However, its synthesis is often fraught with challenges, from violent reaction profiles to persistent purification issues. This guide is designed to provide researchers, chemists, and drug development professionals with actionable, field-proven insights to troubleshoot and optimize their experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

General FAQs for Quinoline Synthesis

This section addresses overarching issues common to various named reactions for quinoline synthesis.

Q1: My reaction yield is consistently low. What are the first steps I should take to troubleshoot?

A1: Low yield is a multifaceted problem. Before delving into reaction-specific issues, start with a systematic workflow to diagnose the root cause.

G start Low Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry - Are anilines freshly distilled? - Are solvents anhydrous? - Is stoichiometry correct? start->reagents monitoring 2. Monitor Reaction Progress - Use TLC or LC-MS. - Is the reaction going to completion? - Are side products forming? reagents->monitoring Reagents OK conditions 3. Re-evaluate Reaction Conditions - Is the temperature optimal? - Is the catalyst active? - Is an inert atmosphere needed? monitoring->conditions Incomplete Conversion or Side Products workup 4. Assess Work-up & Purification - Is the product being lost during extraction? - Is the pH correct for isolation? - Is the purification method appropriate? conditions->workup Conditions Optimized end Systematically Address Identified Issue workup->end Losses Identified sub_reagents1 Aniline purity is critical; oxidation leads to colored impurities. sub_reagents1->reagents sub_monitoring1 TLC can reveal consumption of starting materials and appearance of new spots. sub_monitoring1->monitoring

Caption: General troubleshooting workflow for low-yield reactions.

Key initial checks include:

  • Reagent Quality: Anilines are susceptible to air oxidation. Distill them before use if they are discolored. Ensure solvents are anhydrous, as water can interfere with acid catalysts or participate in side reactions[1].

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will tell you if the issue is a slow/stalled reaction or the formation of multiple side products[1].

  • Temperature Control: Many classical syntheses like the Conrad-Limpach require very high temperatures (e.g., >250 °C) for cyclization, while others may degrade at such temperatures. Precise temperature control is crucial[2][3].

Q2: My final product is a dark, tarry material that is difficult to purify. How can I minimize tar formation and effectively isolate my product?

A2: Tar formation is a notorious problem, especially in strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses[4][5]. It arises from the acid-catalyzed polymerization of reactants and intermediates, particularly α,β-unsaturated carbonyl compounds[4][5].

Strategies to Minimize Tarring:

  • Use a Moderator: In the Skraup synthesis, adding ferrous sulfate (FeSO₄) makes the reaction less violent and reduces charring[4][6].

  • Control Reactant Concentration: In the Doebner-von Miller reaction, adding the carbonyl compound slowly to the heated aniline solution can minimize its self-polymerization[5].

  • Optimize Temperature: Avoid excessive heat. Initiate the reaction gently and control the exotherm, as high temperatures accelerate polymerization[1][4].

Purification Strategies for Tarry Products: The choice of purification method depends on the properties of your target quinoline.

Caption: Decision tree for quinoline purification.

Troubleshooting Guide: Skraup Synthesis

The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene)[7]. Its primary challenge is an extremely vigorous and often uncontrollable exothermic reaction[4][6].

Q3: My Skraup reaction is dangerously exothermic. How can I safely control it without sacrificing yield?

A3: The key is to moderate the reaction rate. The classic and most effective method is the addition of ferrous sulfate (FeSO₄)[4][6]. It is believed to function as an oxygen carrier, smoothing out the oxidation of the dihydroquinoline intermediate and preventing a runaway reaction[6]. Boric acid has also been used as a moderator[6].

ConditionWithout ModeratorWith Ferrous Sulfate (FeSO₄)
Reaction Profile Highly vigorous, rapid exotherm, often requires emergency cooling.Smoother, extended boiling over a longer period (30-60 min).
Controllability Poor; high risk of material loss through the condenser.Good; reaction is manageable even on a larger scale.
Side Products Significant charring and tar formation.Reduced tar formation.
Typical Yield Variable, often low due to loss of control.Consistently higher; 84-91% reported for quinoline[6].
Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from a verified procedure in Organic Syntheses[6].

  • Setup: In a large round-bottom flask equipped with a reflux condenser, combine aniline (e.g., 1.0 mol) and ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid while cooling and stirring. Ensure the aniline sulfate dissolves[6]. The order of addition is critical to prevent premature reaction[6].

  • Reactant Addition: Add anhydrous glycerol, followed by nitrobenzene.

  • Initiation: Gently heat the mixture until boiling begins. Immediately remove the heat source. The reaction's exotherm will be sufficient to maintain reflux for 30-60 minutes[6].

  • Completion: After the initial exotherm subsides, heat the mixture to continue boiling for an additional 3-5 hours.

  • Work-up: Allow the mixture to cool. The quinoline is typically isolated via steam distillation, first to remove unreacted nitrobenzene, and then, after basification, to distill the product[6].

Troubleshooting Guide: Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acid catalysis[8]. Like the Skraup synthesis, it is plagued by polymerization and tar formation[5].

Q4: My Doebner-von Miller reaction produces mostly polymer/tar with very little desired quinoline. How do I improve the yield?

A4: The primary cause is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone[5]. The solution is to control the concentration of this reactive intermediate.

Optimization Strategies:

  • Slow Addition: Adding the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline is a common method to keep its instantaneous concentration low[5].

  • In Situ Generation (Beyer Method): The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two carbonyl compounds (e.g., acetaldehyde), which can lead to better yields[8].

  • Catalyst Choice: While strong Brønsted acids like HCl or H₂SO₄ are traditional, various Lewis acids (e.g., ZnCl₂, SnCl₄) can also catalyze the reaction, sometimes under milder conditions[9]. Screening different acid catalysts can optimize the balance between the desired cyclization and undesired polymerization[1].

G cluster_0 Desired Pathway cluster_1 Competing Side Reaction Aniline Aniline Adduct Michael Adduct Aniline->Adduct Unsat_Ketone α,β-Unsaturated Ketone Unsat_Ketone->Adduct Unsat_Ketone_Side α,β-Unsaturated Ketone Cyclized Cyclized Intermediate Adduct->Cyclized Acid-catalyzed cyclization Quinoline Quinoline Product Cyclized->Quinoline Oxidation/ Aromatization Polymer Polymer / Tar Unsat_Ketone_Side->Polymer Acid-catalyzed self-condensation

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

Troubleshooting Guide: Friedländer & Combes Syntheses

These methods offer more convergent routes but come with their own challenges, particularly regarding catalyst choice and regioselectivity.

Q5: My Friedländer synthesis requires harsh conditions (strong acid/base, high temp) and gives low yields. Are there milder alternatives?

A5: Yes. The traditional Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has seen significant modernization[10][11].

  • Modern Catalysts: Many modern protocols use milder catalysts that can improve yields and broaden the substrate scope. Effective catalysts include:

    • Lewis Acids: Indium(III) triflate (In(OTf)₃) and other metal salts are highly effective[2][12].

    • Iodine: Molecular iodine has been shown to be a highly efficient catalyst for this reaction[13].

  • Green Chemistry Approaches: Some of the most efficient modern procedures utilize environmentally benign conditions. A catalyst-free synthesis in water at 70°C has been reported with excellent yields, leveraging water's high polarity to promote the reaction[14].

Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol is based on a reported mild and efficient procedure[2].

  • Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (I₂; 10 mol%).

  • Reaction: Heat the reaction mixture at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Purify the crude product by recrystallization or column chromatography.

Q6: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A6: The Combes synthesis condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization[15]. When an unsymmetrical diketone (R¹-CO-CH₂-CO-R²) is used, the cyclization can occur in two different ways, leading to two possible regioisomers. The outcome is determined not by the initial nucleophilic attack, but by the rate-determining electrophilic aromatic annulation step[15].

FactorInfluence on RegioselectivityExample
Steric Hindrance The cyclization generally occurs away from the bulkier substituent on the diketone.Increasing the bulk of the R group on the diketone favors the formation of the 2-substituted quinoline[15].
Aniline Electronics Electron-donating groups (e.g., methoxy) on the aniline can favor one isomer, while electron-withdrawing groups (e.g., chloro, fluoro) can favor the other[15].Methoxy-substituted anilines can favor 2-CF₃-quinolines, while halo-anilines can favor the 4-CF₃ regioisomer when using a trifluoromethyl-β-diketone[15].
Acid Catalyst The choice of acid (e.g., H₂SO₄ vs. polyphosphoric acid) can influence the regiochemical outcome[13][15].-

To control regioselectivity, you must carefully consider the steric and electronic properties of your specific substrates and potentially screen different acid catalysts.

References

Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work. We will delve into the common synthetic challenges associated with the Gould-Jacobs reaction, providing expert insights, detailed protocols, and systematic troubleshooting strategies to help you achieve optimal results in your laboratory.

Reaction Overview: The Gould-Jacobs Synthesis

The most reliable and widely cited method for preparing this compound is the Gould-Jacobs reaction.[1][2] This synthesis is typically a two-stage process. It begins with the condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][3][4] The final product exists in equilibrium with its keto tautomer, Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, with the 4-oxo form being predominant.[1][4]

The overall transformation is outlined below:

cluster_steps r1 4-Methoxyaniline s1 Step 1: Condensation (Heat, remove EtOH) r1->s1 r2 Diethyl Ethoxymethylenemalonate (DEEM) r2->s1 intermediate Intermediate: Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate s1->intermediate s2 Step 2: Thermal Cyclization (High Temp. Solvent, e.g., Dowtherm A) product Product: This compound s2->product intermediate->s2

Figure 1: Gould-Jacobs reaction workflow.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low or I'm failing to isolate any product. What are the likely causes?

A failed or low-yield reaction can typically be traced back to specific issues in one of the two main stages.

Step 1: Intermediate Formation (Condensation)

  • Reagent Purity: The aniline starting material is particularly susceptible to oxidation, often indicated by a dark coloration. Using old or discolored 4-methoxyaniline can significantly inhibit the initial condensation. It is recommended to use freshly purchased or purified (e.g., by sublimation or recrystallization) aniline.

  • Incomplete Reaction: The initial condensation requires heat to drive the elimination of ethanol.[5] Ensure the reaction is heated sufficiently to distill off the ethanol byproduct, which drives the equilibrium toward the product. Monitoring by Thin Layer Chromatography (TLC) is crucial to confirm the consumption of the limiting reagent (typically the aniline).

Step 2: Thermal Cyclization

  • Insufficient Temperature: The cyclization step is a 6-electron aromatic substitution that requires substantial thermal energy.[1] Failure to reach the necessary temperature (typically >240 °C) will result in the recovery of only the uncyclized intermediate.

  • Product Degradation: Conversely, prolonged heating at excessively high temperatures can lead to the decomposition of the desired product, often resulting in a dark, tarry, and intractable reaction mixture.[6] The reaction time and temperature represent a critical balance that must be optimized.[6] Microwave-assisted synthesis can offer superior control, often reducing reaction times and improving yields.[6][7]

  • Inefficient Heat Transfer: The use of a high-boiling, thermally stable solvent is essential for maintaining a consistent and uniform reaction temperature. Solvents like Dowtherm A or diphenyl ether are standard choices.[5] Ensure efficient stirring to prevent localized overheating.

The following table summarizes literature-reported conditions for the critical cyclization step.

SolventTemperature (°C)Time (hours)Reported YieldReference
Dowtherm A2501.571%--INVALID-LINK--[5]
Diphenyl Ether243341%--INVALID-LINK--[5]
Microwave (Solvent-free)2500.17 (10 mins)19%--INVALID-LINK--[6]
Microwave (Solvent-free)3000.08 (5 mins)47%--INVALID-LINK--[6]
Q2: My final product is highly impure. How do I identify and prevent the formation of contaminants?

The most common impurity is the unreacted intermediate from Step 1. Its presence indicates an incomplete or failed cyclization.

  • Identification: The intermediate, being less polar than the final 4-hydroxyquinoline product, will have a higher Rf value on a normal-phase TLC plate. It can be definitively identified by LC-MS, where its mass will correspond to C15H19NO5 (293.32 g/mol ) compared to the product's C13H13NO4 (247.25 g/mol ).

  • Prevention: The solution is to re-evaluate and optimize the cyclization conditions (see Q1). Ensure the temperature is high enough and maintained for an adequate duration. A small-scale time and temperature study is highly recommended to find the optimal conditions for your specific setup.[6]

  • Purification: If the final product is contaminated, purification can be achieved. The product is often a solid that precipitates from the reaction mixture upon cooling and the addition of a non-polar solvent like hexanes.[5] This solid can be collected by filtration and washed with cold solvent. If impurities persist, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography may be necessary.

G start Reaction Complete. Proceed to Workup. check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? (TLC, LC-MS, NMR) check_yield->check_purity Yes low_yield Problem: Low/No Yield check_yield->low_yield No impurity Problem: Impurities Present check_purity->impurity No finish Success: Pure Product Obtained check_purity->finish Yes cause_temp Cause: Cyclization Temp Too Low? low_yield->cause_temp cause_time Cause: Reaction Time Too Short/Long? low_yield->cause_time cause_reagent Cause: Impure Reagents? low_yield->cause_reagent impurity->cause_temp solution_recrystallize Solution: Recrystallize or use Column Chromatography. impurity->solution_recrystallize solution_optimize Solution: Optimize Temp & Time. Consider Microwave. cause_temp->solution_optimize cause_time->solution_optimize solution_purify_reagents Solution: Use Purified/ Fresh Reagents. cause_reagent->solution_purify_reagents solution_optimize->start Re-run Reaction solution_purify_reagents->start Re-run Reaction solution_recrystallize->check_purity Re-check Purity

Figure 2: Troubleshooting decision workflow.

Frequently Asked Questions (FAQs)

  • Q: What is the purpose of a high-boiling solvent like Dowtherm A?

    • A: Its primary role is to act as a heat-transfer medium, allowing the reaction mixture to be heated uniformly to the high temperatures required for cyclization (around 250 °C), which is well above the boiling points of the reactants themselves. Its thermal stability prevents it from decomposing under these harsh conditions.

  • Q: How can I effectively monitor the reaction's progress?

    • A: For the initial condensation, TLC is effective for observing the consumption of the 4-methoxyaniline. For the high-temperature cyclization, taking aliquots can be hazardous. The most practical method is to run the reaction for a predetermined, optimized time. If accessible, High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of aliquots (after careful quenching and dilution) to track the disappearance of the intermediate and the appearance of the product.

  • Q: What are the critical safety precautions for this synthesis?

    • A: The primary hazard is the extremely high temperature. Use a well-calibrated heating mantle and a temperature controller. Ensure the reaction is conducted in a fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Be cautious of the hot oil; severe burns can occur. Ensure the glassware is free of cracks and is properly secured.

Experimental Protocols

Protocol 1: Synthesis via Conventional Heating

This protocol is adapted from established literature procedures.[5]

Step 1: Synthesis of Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate

  • To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture gently under atmospheric pressure. Ethanol will begin to distill off.

  • Continue heating until the distillation of ethanol ceases, indicating the completion of the condensation reaction. The mixture should become a thick oil or solid upon cooling.

  • The crude intermediate can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate, dry three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add a high-boiling solvent such as Dowtherm A (approx. 5 mL per gram of starting aniline).

  • Heat the solvent to 250 °C.

  • Slowly and carefully add the crude intermediate from Step 1 to the hot solvent. Caution: The addition may cause some initial bubbling.

  • Maintain the reaction mixture at 250 °C with vigorous stirring for 1.5 hours.

  • After 1.5 hours, turn off the heat and allow the reaction mixture to cool to below 100 °C.

  • While the solution is still warm, pour it into a beaker containing hexanes (approx. 7-10 mL per mL of Dowtherm A) and stir.

  • The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with fresh hexanes to remove the high-boiling solvent, and dry under vacuum.

  • Assess the purity of the obtained solid. If necessary, recrystallize from a suitable solvent.

References

stability issues of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information to help you troubleshoot problems and ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Precipitation or Crystallization of the Compound in Solution

Symptoms:

  • You observe solid material forming in your solution, either as a fine precipitate or as larger crystals.

  • The concentration of your stock solution appears to have decreased over time.

Possible Causes and Solutions:

  • Low Solubility: this compound has limited solubility in aqueous solutions. The choice of solvent is critical.

    • Troubleshooting Steps:

      • Verify Solvent Suitability: For initial solubilization, consider using organic solvents such as DMSO, DMF, or ethanol before making further dilutions in aqueous buffers.

      • Check Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent. Try preparing a more dilute solution.

      • pH Adjustment: The pH of your solution can significantly impact the solubility of the compound due to the presence of the hydroxyl group. In a more basic solution, the hydroxyl group can be deprotonated, increasing solubility. Conversely, in a more acidic solution, the quinoline nitrogen can be protonated, which may also affect solubility. Experiment with small pH adjustments to your buffer to see if it improves solubility.

      • Temperature Effects: Solubility is often temperature-dependent. If you are working at low temperatures (e.g., 4°C), try preparing your solution at room temperature first. Note that storing solutions at low temperatures can sometimes lead to precipitation.

  • Compound Degradation: Over time, the compound may degrade into less soluble products.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.

      • Analytical Verification: If you suspect degradation, analyze the solution using techniques like HPLC to check for the appearance of new peaks corresponding to degradation products.

Issue 2: Discoloration of the Solution

Symptoms:

  • Your initially colorless or pale-yellow solution of this compound turns yellow, brown, or another color over time.

Possible Causes and Solutions:

  • Oxidation: The quinoline ring and the hydroxyl group can be susceptible to oxidation, leading to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

    • Troubleshooting Steps:

      • Protect from Light: Store both the solid compound and your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

      • Use Degassed Solvents: To minimize oxidation, you can use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

      • Work Under Inert Atmosphere: For sensitive experiments, consider preparing your solutions and conducting your experiments under an inert atmosphere (e.g., in a glove box).

      • Avoid Contaminants: Ensure your solvents and buffers are free of metal ion contaminants that can catalyze oxidation reactions.

  • pH-Related Changes: Extreme pH values can lead to structural changes or degradation that result in color formation.

    • Troubleshooting Steps:

      • Maintain a Neutral pH: Unless your experimental protocol requires a specific pH, it is generally advisable to maintain a pH close to neutral (pH 7.0-7.4) to enhance stability.

      • Buffer Choice: Use a high-quality buffer system to maintain a stable pH throughout your experiment.

Issue 3: Loss of Compound Activity or Purity

Symptoms:

  • You observe a decrease in the expected biological or chemical activity of your compound.

  • Analytical tests (e.g., HPLC, LC-MS) show a decrease in the peak corresponding to this compound and the appearance of new peaks.

Possible Causes and Solutions:

  • Hydrolysis of the Ester Group: The ethyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, or enzymes such as esterases if present in your experimental system. This would result in the formation of the corresponding carboxylic acid.

    • Troubleshooting Steps:

      • Control pH: Avoid highly acidic or basic conditions. Use appropriate buffers to maintain a stable pH.

      • Aseptic Technique: If working with biological samples, use sterile techniques to prevent microbial contamination that could introduce esterases.

      • LC-MS Analysis: Use LC-MS to look for the mass of the hydrolyzed carboxylic acid product to confirm if this degradation pathway is occurring.

  • Reaction with Solution Components: The compound may react with other components in your solution. For example, nucleophiles like glutathione could potentially displace the methoxy group, as has been observed with other methoxy quinolines.[1]

    • Troubleshooting Steps:

      • Simplify Your System: If you suspect a reaction with a component of your media or buffer, try to perform control experiments in a simpler solution to identify the problematic component.

      • Analyze for Adducts: Use LC-MS to search for potential adducts formed between your compound and other molecules in the solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A: For preparing high-concentration stock solutions, it is recommended to use a good organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The solid compound has a high melting point of 280-283°C, suggesting strong intermolecular forces and likely lower solubility in less polar solvents.[2] For subsequent dilutions into aqueous buffers, ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect your results (typically <0.5% v/v for cell-based assays).

Q2: How should I store the solid compound and its solutions?

A:

  • Solid Compound: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is a suitable storage condition.[3]

  • Solutions:

    • Short-term storage (1-2 days): Store solutions at 2-8°C, protected from light.

    • Long-term storage: For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to thaw completely and come to room temperature.

Q3: What are the expected degradation products of this compound?

  • Ester Hydrolysis: The most likely degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-hydroxy-6-methoxyquinoline-3-carboxylic acid). This is favored by acidic or basic conditions.

  • Oxidation: The quinoline ring system can undergo oxidation, leading to a variety of oxidized products, which may be colored.

  • Demethylation: The methoxy group could potentially be demethylated under certain conditions, yielding a hydroxyl group.

Below is a diagram illustrating a potential degradation pathway:

G parent This compound child1 4-hydroxy-6-methoxyquinoline-3-carboxylic acid parent->child1  Ester Hydrolysis (Acid/Base catalysis) child2 Oxidized Products parent->child2  Oxidation (Light, O2)

Caption: Potential degradation pathways of the compound.

Q4: How can I monitor the stability of my solution?

A: The most reliable way to monitor the stability of your solution is by using analytical techniques.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Can be used to quantify the amount of the parent compound remaining and to detect the appearance of degradation products. A decrease in the area of the parent peak and the emergence of new peaks over time indicates degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides information on the mass of the parent compound and any degradation products, which can help in their identification.
UV-Vis Spectroscopy Can be used to monitor for changes in the absorbance spectrum of the solution, which may indicate degradation or the formation of colored byproducts.

Here is a general workflow for a stability study:

G cluster_0 Experimental Setup cluster_1 Time-Point Analysis cluster_2 Analytical Methods A Prepare Solution B Aliquot into Vials A->B C Store under Different Conditions (e.g., Temp, Light) B->C D t = 0 C->D Analyze Initial Sample E t = 24h C->E Analyze after 24h F t = 7 days C->F Analyze after 7 days G HPLC Analysis D->G E->G F->G H LC-MS Analysis G->H Identify Degradants

Caption: Workflow for a solution stability study.

References

Technical Support Center: Scale-up Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the large-scale production of this important quinoline derivative.

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its successful scale-up is critical for ensuring a consistent and cost-effective supply for drug development and manufacturing. The most common synthetic route is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[2][3] While straightforward in principle, scaling this reaction from the benchtop to a pilot or manufacturing scale presents several challenges. This guide will address these challenges with practical, evidence-based solutions.

I. The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is typically achieved via the Gould-Jacobs reaction.[4] This process can be broken down into two key stages:

  • Condensation: p-Anisidine reacts with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. This is a nucleophilic substitution reaction where the amino group of p-anisidine attacks the electron-deficient carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol.[2]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system. This step is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization to the more stable 4-hydroxyquinoline form.[2]

Visualizing the Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Reaction cluster_condensation Condensation Stage cluster_cyclization Thermal Cyclization Stage p_anisidine p-Anisidine intermediate Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate p_anisidine->intermediate + EMME - Ethanol emme Diethyl Ethoxymethylenemalonate (EMME) final_product This compound intermediate->final_product High Temperature (e.g., Dowtherm A) - Ethanol Scale_Up_Considerations cluster_synthesis Synthesis Core cluster_challenges Scale-Up Challenges cluster_solutions Solutions & Mitigations Condensation Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Safety Safety Hazards Condensation->Safety HeatTransfer Heat Transfer Cyclization->HeatTransfer ImpurityFormation Impurity Formation Cyclization->ImpurityFormation Cyclization->Safety ProcessControl Process Control (Temp, Agitation) HeatTransfer->ProcessControl Purification Purification Strategy (Crystallization) ImpurityFormation->Purification QC Raw Material QC ImpurityFormation->QC SafetyProtocols Safety Protocols (PPE, Ventilation) Safety->SafetyProtocols

References

Technical Support Center: Catalyst Selection for Efficient Quinoline Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) related to catalyst selection for efficient quinoline ring closure. Quinoline scaffolds are pivotal in medicinal and materials chemistry, and their synthesis is a cornerstone of modern organic chemistry.[1] This resource provides field-proven insights to help you navigate common challenges and optimize your reaction outcomes.

Part 1: General Catalyst Selection & Troubleshooting

This section addresses broad questions that apply across various quinoline synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for quinoline synthesis? A1: Catalysts for quinoline synthesis can be broadly categorized into two main groups:

  • Acid Catalysts: These are used in classical named reactions. They include Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, In(OTf)₃, SnCl₄).[2][3][4] These catalysts are effective for condensation and cyclodehydration steps.

  • Transition-Metal Catalysts: Modern methods frequently employ transition metals like palladium, copper, iron, cobalt, and rhodium.[5] These catalysts enable novel reaction pathways, such as C-H activation and cross-coupling, often under milder conditions than classical methods.[5][6]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst? A2: The choice depends on your experimental priorities.

  • Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity, selectivity, and milder reaction conditions due to better accessibility of the active sites.[7] However, their removal from the reaction mixture can be difficult, complicating product purification.[7]

  • Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture).[7] Their primary advantage is the ease of separation (e.g., by filtration) and potential for recycling, making them ideal for greener processes and larger-scale industrial applications.[7] Recent developments in nanocatalysts offer high surface area and reactivity, bridging the gap between the two types.[1]

Q3: My reaction is not working or giving very low yield. What are the first things to check? A3: A low yield is a common issue that requires systematic troubleshooting. The flowchart below provides a logical workflow for diagnosing the problem. The most common culprits are an inappropriate catalyst choice for your specific substrates, suboptimal reaction temperature, or catalyst deactivation. For instance, many classical syntheses like the Skraup reaction are highly exothermic, and poor temperature control can lead to decomposition and tar formation.[7]

Troubleshooting Workflow: Low Yield

Here is a general workflow for troubleshooting a low-yield quinoline synthesis reaction.

LowYield_Troubleshooting start Low Yield / No Reaction Observed check_catalyst Is the Catalyst Correct for the Substrate? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_screening Action: Screen Alternative Catalysts (e.g., Lewis vs. Brønsted acid, different metal) check_catalyst->catalyst_screening No check_reagents Are Reagents Pure & Dry? check_conditions->check_reagents Yes optimize_temp Action: Optimize Temperature & Time (Monitor by TLC/LC-MS) check_conditions->optimize_temp No purify_reagents Action: Purify/Dry Reagents & Solvents check_reagents->purify_reagents No success Problem Solved check_reagents->success Yes catalyst_screening->success optimize_temp->success

Caption: General troubleshooting workflow for low-yield reactions.

Common Problem: Catalyst Deactivation

Q: My reaction starts well but then stalls. Could my catalyst be deactivating? A: Yes, catalyst deactivation is a frequent problem. The mechanism of deactivation depends on the catalyst type.

  • Poisoning: This occurs when impurities in your reactants or solvent (e.g., sulfur or halogen compounds) strongly adsorb to the catalyst's active sites, blocking them.[8]

  • Fouling or Coking: This is the physical deposition of carbonaceous materials (coke or tar) on the catalyst surface, which is a very common issue in high-temperature, strongly acidic reactions like the Skraup or Doebner-von Miller syntheses.[2][8]

  • Leaching: For heterogeneous catalysts, the active metal component can dissolve into the reaction medium, leading to a permanent loss of activity.[7][8]

  • Thermal Degradation (Sintering): At high temperatures, fine metal particles on a supported catalyst can agglomerate, which reduces the active surface area.[8]

Solution: To diagnose, first ensure the purity of all reagents and solvents. If using a heterogeneous catalyst, you can often regenerate it. For coking, a common procedure is to wash the catalyst followed by calcination (heating under air or oxygen) to burn off the carbon deposits.[8]

Part 2: Classical Acid-Catalyzed Methods

These methods are robust and have been used for over a century, but often require harsh conditions. Catalyst choice is critical for managing side reactions.

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][9]

Q: Which catalyst is best for the Friedländer synthesis: acid or base? A: Both acid and base catalysts can be used, and the optimal choice depends on the reactivity of your substrates.

  • Base Catalysis (e.g., KOH, NaOH): Generally used for more reactive carbonyl compounds. However, it can promote undesired self-condensation (aldol) of the ketone or aldehyde reactant, leading to side products and lower yields.[10]

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis acids): This is the more common and versatile approach.[7][9] Lewis acids, in particular, have shown excellent efficacy. For example, Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for promoting the selective formation of the desired Friedländer product while suppressing side reactions.[11]

Q: I'm getting a lot of side products in my Friedländer reaction. How can I improve selectivity? A: Side product formation is often due to competing reaction pathways.

  • Root Cause: The reaction between two molecules of the α-methylene carbonyl compound (self-condensation) or the formation of non-Friedländer products can compete with the desired cyclization.[11]

  • Troubleshooting:

    • Catalyst Choice: Switch to a milder, more selective Lewis acid. A screen of various metal triflates, perchlorates, and halides can identify the best performer.[11] In(OTf)₃ is an excellent starting point for optimization.[11]

    • Solvent-Free Conditions: Heating the reactants neatly with the catalyst can sometimes accelerate the desired reaction over side reactions and offers a greener protocol.[11][12]

    • Heterogeneous Catalysts: Using a solid acid catalyst like Nafion NR50 or functionalized graphitic carbon nitride can improve selectivity and allow for easy catalyst recovery.[6][13]

Catalyst Comparison for Friedländer Synthesis
Catalyst TypeExample CatalystTypical ConditionsYield Range (%)Key Advantages/Disadvantages
Brønsted Acid p-TsOH, H₂SO₄80-120°C, Solvent (e.g., EtOH)70-95Inexpensive, readily available; can be harsh.[7][14]
Lewis Acid In(OTf)₃, ZnCl₂80-120°C, Solvent-free75-92High selectivity, milder conditions.[7][11]
Heterogeneous Nafion NR50Microwave, EtOHHighReusable, environmentally friendly.[6]
Base KOH, NaOHReflux, EtOHVariesProne to self-condensation side reactions.[7][10]
Combes and Doebner-von Miller Syntheses

These reactions also rely on acid catalysis but face unique challenges. The Combes synthesis condenses an aniline with a β-diketone, while the Doebner-von Miller uses an α,β-unsaturated carbonyl compound.[4][7]

Q: My Doebner-von Miller reaction is producing a thick, dark tar and very little product. What is causing this and how can I fix it? A: This is the most common failure mode for this reaction.

  • Root Cause: The strong acidic conditions (e.g., H₂SO₄, HCl) required for the reaction also catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2] This leads to the formation of high-molecular-weight tars.

  • Troubleshooting Steps:

    • Optimize Acid: Systematically screen different Brønsted and Lewis acids. Milder Lewis acids like ZnCl₂ or SnCl₄ may provide a better balance between reaction rate and polymerization.[2][4]

    • Control Temperature: While heating is necessary, excessive temperatures accelerate polymerization. Maintain the lowest effective temperature and monitor the reaction closely.[2]

    • Use a Heterogeneous Catalyst: Solid acid catalysts like Montmorillonite K-10 clay can act as both an acid and an oxidation catalyst, allowing the reaction to proceed quickly under microwave irradiation with minimal workup.[15]

Q: How can I control regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone? A: Regioselectivity is a key challenge and is governed by both steric and electronic factors.[10] The initial condensation can occur at either carbonyl of the diketone, leading to two different enamine intermediates, which then cyclize to form isomeric quinolines.

  • Mechanism Insight: The reaction proceeds via an enamine intermediate, and the subsequent acid-catalyzed cyclization is the selectivity-determining step.[16]

  • Controlling Factors:

    • Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered position of the aniline ring.[10]

    • Aniline Substituents: Electron-donating groups on the aniline can direct cyclization, influencing the nucleophilicity of the ortho positions.[10]

    • Acid Catalyst: The choice of acid (e.g., H₂SO₄ vs. polyphosphoric acid) can significantly alter the ratio of regioisomers formed.[10][17] A systematic screen is recommended.

Part 3: Modern Transition Metal-Catalyzed Methods

Transition metal catalysis has opened new avenues for quinoline synthesis, often involving C-H bond activation and operating under significantly milder conditions.[18]

Palladium-Catalyzed Syntheses

Palladium is one of the most versatile metals for constructing quinoline rings, typically through oxidative cyclization or cross-coupling reactions.[6][19]

Q: My palladium-catalyzed oxidative cyclization of an aniline and an allyl alcohol is not working. What catalyst and conditions should I use? A: The success of these reactions is highly dependent on the palladium source and solvent.

  • Catalyst Choice: Simple palladium salts are often the most effective. While ligands are crucial in many Pd-catalyzed reactions, some oxidative cyclizations for quinoline synthesis work best without any additional ligands.[20] A screen of Pd(OAc)₂, Pd(TFA)₂, and PdCl₂ is a good starting point.[20] In a study by Zhao et al., Pd(OAc)₂ was found to be superior for the cyclization of anilines and aryl allyl alcohols.[6][20]

  • Solvent Effects: The solvent plays a critical role. Polar aprotic solvents like DMSO are often optimal. In the aforementioned study, switching from dioxane or toluene to DMSO dramatically increased the yield from <30% to 79%.[20]

  • Additives: While many modern protocols aim to be additive-free, some transformations require an oxidant to regenerate the active Pd(II) catalyst. Molecular oxygen (from air) is a common, green choice.

Catalytic Cycle for Pd-Catalyzed Oxidative Annulation

Pd_Cycle cluster_0 Catalytic Cycle A Pd(II) Catalyst B Coordination with Aniline & Alkyne A->B + Substrates C Cyclization/ Annulation Step B->C D Reductive Elimination C->D E Product (Quinoline) D->E - Product F Pd(0) D->F G Oxidation (e.g., by air) F->G + Oxidant G->A Regenerates Catalyst

Caption: A simplified catalytic cycle for a generic Pd-catalyzed oxidative annulation.

Other Transition Metals (Fe, Cu, Co)

Earth-abundant metals like iron, copper, and cobalt are gaining traction as more sustainable and cost-effective alternatives to precious metals.[5]

Q: Are there more environmentally friendly or "green" catalytic options for quinoline synthesis? A: Absolutely. There is a strong research focus on developing greener methodologies.

  • Earth-Abundant Metal Catalysts: Iron and copper are particularly attractive. Iron catalysts can promote diverse reactions, including cross-couplings and C-H activations, and are non-toxic and inexpensive.[5] Copper catalysts are also highly effective for cyclization reactions.[5][21]

  • Nanocatalysts: The use of nanocatalysts offers high reactivity and, as heterogeneous catalysts, they are easily recoverable and reusable, which minimizes waste.[1][12] For example, cobalt or copper nanoparticles doped in carbon aerogels have been used for Friedländer synthesis at mild temperatures (50°C) with excellent yields and reusability.[14]

  • Photocatalysis: Visible-light-mediated reactions represent a cutting-edge green approach. These reactions can often be performed at room temperature using catalysts like anthraquinone or even simple metal salts, with air or DMSO serving as the oxidant.[6][21]

Part 4: Experimental Protocols

Protocol 1: Friedländer Synthesis using a Lewis Acid Catalyst (In(OTf)₃)

This protocol describes a general and highly selective procedure for the Lewis acid-catalyzed Friedländer synthesis under solvent-free conditions.[11]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Carbonyl compound with an active methylene group (e.g., ethyl acetoacetate) (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%)

Procedure:

  • In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and In(OTf)₃ (5 mol%).

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 100-120°C.

  • Stir the reaction mixture magnetically. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL), followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Protocol 2: Palladium-Catalyzed Oxidative Cyclization

This protocol outlines a modern, additive-free synthesis of quinolines from anilines and aryl allyl alcohols.[6][20]

Materials:

  • Aniline derivative (1.0 mmol)

  • Aryl allyl alcohol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

  • To a screw-cap vial, add the aniline derivative (1.0 mmol), the aryl allyl alcohol (1.2 mmol), and Pd(OAc)₂ (5 mol%).

  • Add DMSO (3 mL) to the vial.

  • Seal the vial and place it in a preheated heating block or oil bath at 100°C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure quinoline product.

References

Technical Support Center: Production of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis, primarily via the Gould-Jacobs reaction.

Overview of the Gould-Jacobs Synthesis

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction. This process involves two key stages:

  • Condensation: 4-methoxyaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl ((4-methoxyphenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically 240-260 °C) in a high-boiling point solvent like Dowtherm A or diphenyl ether, which initiates an intramolecular cyclization to form the final quinoline product.[1][2]

This high-temperature cyclization is critical and is often the source of various impurities and yield issues.

Frequently Asked Questions (FAQs)

Impurity Profile & Identification

Q1: I have an unknown peak in my HPLC/LC-MS analysis. What are the most common impurities I should expect?

A1: The impurity profile can be complex due to the high-temperature nature of the cyclization. The most common impurities are starting materials, intermediates, and side-products from degradation.

Impurity Name Potential Cause Typical Analytical Signature (LC-MS)
4-MethoxyanilineIncomplete reaction; excess reagent.Expected mass for C₇H₉NO.
Diethyl ethoxymethylenemalonate (DEEM)Incomplete reaction; excess reagent.Expected mass for C₁₀H₁₆O₅.
Diethyl ((4-methoxyphenylamino)methylene)malonateIncomplete cyclization.Expected mass for C₁₅H₁₉NO₅.
4-Hydroxy-6-methoxyquinoline-3-carboxylic acidHydrolysis of the final product's ethyl ester.Mass of final product - 28 Da (loss of C₂H₄).
4-Hydroxy-6-methoxyquinolineDecarboxylation of the carboxylic acid impurity.Mass of carboxylic acid impurity - 44 Da (loss of CO₂).
Polymeric/Tarry MaterialsHigh reaction temperatures causing degradation.Broad, unresolved peaks in chromatogram; baseline noise.[3][4]

Q2: What is the best analytical method to identify and quantify these impurities?

A2: A combination of High-Performance Liquid Chromatography (HPLC) with a UV detector and Mass Spectrometry (LC-MS) is the most powerful approach.[5]

  • HPLC-UV: Ideal for quantifying the purity of the final product and known impurities using reference standards. A C18 column is commonly used for separating quinoline derivatives.[5]

  • LC-MS: Essential for identifying unknown peaks by providing molecular weight information, which helps in proposing structures for unexpected side-products.[6]

  • NMR Spectroscopy: Unparalleled for definitive structural elucidation of isolated impurities.[6]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield of the Final Product

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

A3: Low yields in the Gould-Jacobs reaction for this compound almost always trace back to the thermal cyclization step.

  • Causality: The intramolecular cyclization requires a significant energy input to overcome the activation barrier. Insufficient temperature or reaction time will result in a large amount of unreacted intermediate, diethyl ((4-methoxyphenylamino)methylene)malonate.[2][3] Conversely, excessively high temperatures or prolonged heating can lead to the decomposition of the starting materials and the desired product, resulting in the formation of intractable tars.[3][7]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction's internal temperature reaches the target (typically 250 °C). Use a calibrated high-temperature thermometer or probe placed directly in the reaction mixture. Do not rely on the heating mantle's setpoint.

    • Solvent Choice: The solvent must have a boiling point sufficiently above the required reaction temperature. Dowtherm A or diphenyl ether are standard choices for this reason.[2] Using a lower-boiling solvent will prevent the reaction from reaching the necessary temperature.

    • Reaction Time: Monitor the reaction progress using TLC or HPLC. If a significant amount of the intermediate remains, consider extending the reaction time. However, be cautious of potential product degradation with excessive heating.

    • Purity of Starting Materials: Impurities in the 4-methoxyaniline can inhibit the reaction or lead to side products.[7] Ensure the starting materials are of high purity before beginning the synthesis.

Workflow for Optimizing Cyclization

cluster_start Problem cluster_investigation Investigation cluster_action Action cluster_result Outcome start Low Yield temp Verify Internal Temperature (250°C) start->temp solvent Check Solvent Boiling Point start->solvent time Monitor Reaction Progress (TLC/HPLC) start->time adjust_temp Adjust Heating temp->adjust_temp change_solvent Use High-Boiling Solvent (e.g., Dowtherm A) solvent->change_solvent extend_time Extend Reaction Time (with monitoring) time->extend_time end Improved Yield adjust_temp->end change_solvent->end extend_time->end Product Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate (Desired Product) Acid 4-Hydroxy-6-methoxyquinoline -3-carboxylic acid (Hydrolysis Impurity) Product->Acid Hydrolysis (+H₂O, H⁺/OH⁻) Decarboxylated 4-Hydroxy-6-methoxyquinoline (Decarboxylation Impurity) Acid->Decarboxylated Decarboxylation (Heat, -CO₂)

References

Validation & Comparative

comparing biological activity of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Analogs

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. This privileged scaffold is present in a wide array of natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.

This compound serves as a pivotal starting material or key intermediate in the synthesis of more complex and potent derivatives.[4][5] Its structure, featuring a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylate ester at position 3, offers multiple sites for chemical modification. This guide provides a comparative analysis of the biological activities of its analogs, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological profile of quinoline-3-carboxylate analogs can be significantly altered by modifying the substituents on the quinoline core. This section compares the antimicrobial, anticancer, and anti-inflammatory activities of various derivatives, highlighting key structure-activity relationships (SAR).

Antimicrobial Activity

Quinolone derivatives have long been recognized for their potent antibacterial effects, famously leading to the development of the fluoroquinolone class of antibiotics.[6] The primary mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.[7] This action leads to double-stranded DNA breaks and ultimately, bacterial cell death.[7] The carboxylic acid group at the C-3 position is considered crucial for this activity.[7]

Structure-Activity Relationship Insights:

  • C-3 Position: Modification of the ethyl carboxylate group can significantly impact activity. While the free carboxylic acid is vital for targeting topoisomerases, ester or amide derivatives can act as prodrugs or exhibit different mechanisms.[7][8]

  • C-2 Position: Introducing bulky, hydrophobic substituents at this position can enhance activity.[9]

  • C-6 Position: The methoxy group in the parent compound can be replaced with other electron-donating or electron-withdrawing groups to modulate potency. For instance, fluorine substitution is a common strategy in the development of potent fluoroquinolones.[10]

  • Hybridization: Creating hybrid molecules by linking the quinoline scaffold to other antimicrobial pharmacophores (e.g., sulfonamides, triazoles) is a promising strategy to enhance potency and overcome resistance.[2][11]

Comparative Data on Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against representative bacterial and fungal strains. Lower MIC values indicate higher potency.

Compound/AnalogModificationS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
Ciprofloxacin Standard Drug---[11]
QS3 Quinoline-Sulfonamide Hybrid-128-[11]
Compound 6 6-amino-4-methyl-1H-quinoline-2-one derivative3.123.123.12[12]
Compound 7b Quinoline-hydroxyimidazolium hybrid2>25062.5[13]
Compound 3c Quinoline-based amide2.67>2506.33[14]
Anticancer Activity

The anticancer potential of quinoline derivatives is a rapidly expanding field of research. These compounds can exert their effects through various mechanisms, including the inhibition of critical enzymes in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[15][16] A significant mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the rapid proliferation of cancer cells.[7][9]

Structure-Activity Relationship Insights:

  • C-4 Position: The 4-oxo (or tautomeric 4-hydroxy) group is often critical. Derivatives with 4-oxoquinoline-3-carboxamide moieties have shown significant cytotoxicity.[17][18]

  • C-2 Position: Substitution with aryl groups, such as a biphenyl moiety, has been shown to be crucial for potent hDHODH inhibition.[9]

  • Benzo Ring Substitution: Modifications on the benzene part of the quinoline ring, such as the introduction of fluorine or tert-butyl groups, can significantly enhance antiproliferative activity and selectivity against cancer cells.[9][19]

Comparative Data on Cytotoxic Activity:

The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Compound/AnalogModificationHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)Gastric Cancer Cell Line IC50 (µM)Reference
Doxorubicin Standard Drug--<2[17]
Compound 3g Dimedone-based fused heterocycle1.832.64-[20]
Compound 16b 4-oxoquinoline-3-carboxamide derivative>20>201.92[17]
Compound 17b 4-oxoquinoline-3-carboxamide derivative>20>205.18[17]
Compound 65 7-tert-butyl-substituted quinoline0.040.02-[19]
Compound 66 Oxazolone-bridged analog0.0420.019-[19]
Anti-inflammatory Activity

Quinoline derivatives have emerged as promising anti-inflammatory agents by modulating key inflammatory signaling pathways.[21] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[21] By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[21][22]

Structure-Activity Relationship Insights:

  • Carboxylic Acid/Carboxamide Moiety: The nature of the substituent at the C-3 position can determine target specificity. For example, derivatives with a carboxylic acid have shown COX-inhibitory activity, while those with a carboxamide moiety have displayed antagonism at the TRPV1 receptor, another target in inflammation and pain.[23]

  • Aryl Substitution: The presence of specific aryl groups can confer potent COX-2 inhibition. A hybrid of naproxen and tomoxiprole structures within a quinoline framework demonstrated strong anti-inflammatory effects comparable to reference drugs.[22]

Mechanism of NF-κB Inhibition:

Quinoline derivatives can interfere with the NF-κB signaling cascade at multiple points. This includes preventing the degradation of the inhibitory IκBα protein, blocking the nuclear translocation of the active NF-κB dimer, or inhibiting its binding to DNA, thereby preventing the transcription of inflammatory genes.[21]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for assessing the primary biological activities discussed.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the standard method for determining the MIC of a compound against bacterial strains, based on CLSI guidelines.[11]

Objective: To determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 colonies from a fresh agar plate and suspend them in saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. Start with 100 µL of broth in wells 2 through 12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 should serve as the growth control (broth + inoculum, no compound). Well 12 should be the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[15][24][25]

Objective: To measure the metabolic activity of cells as an indicator of viability after exposure to test compounds and to calculate the IC50 value.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15][25] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the vehicle (DMSO) should be less than 0.5%.[24] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.[24]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[24] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[24] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[15]

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Attachment) A->B C Add Serial Dilutions of Quinoline Analogs B->C D Incubate 48-72h C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & Determine IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial_Mechanism quinolone Quinoline Analog (with C3-COOH) enzyme Bacterial Topoisomerase (DNA Gyrase / Topo IV) quinolone->enzyme inhibits process DNA Replication & Transcription enzyme->process required for breaks Double-Strand DNA Breaks process->breaks disruption leads to death Bacterial Cell Death breaks->death

References

A Comparative Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] This guide provides an in-depth comparison of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate against other notable quinoline derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

Profile: this compound

This compound (EH-MQC) is a member of the 4-hydroxyquinoline-3-carboxylate ester family. Its core structure is characterized by a hydroxyl group at the C4 position, a methoxy group at C6, and an ethyl carboxylate group at C3. While specific, direct biological data for this exact molecule is sparse in publicly accessible literature, its structural features are common to many biologically active quinolines, making it a compound of significant interest for synthetic modification and biological screening.

Chemical Properties:

  • CAS Number: 77156-78-6[4]

  • Molecular Formula: C13H13NO4[4]

  • Molecular Weight: 247.25 g/mol [4]

  • Physical State: Solid[5]

  • Melting Point: 280-283°C[4]

The presence of the 4-hydroxy group and the C3-ester are critical pharmacophoric elements found in many antibacterial quinolones, while the methoxy group at C6 is known to influence anticancer activity.[1][6]

Comparative Analysis of Biological Performance

The true potential of EH-MQC can be understood by comparing its structural motifs to those of other quinoline derivatives with established biological profiles. This section compares the anticancer and antimicrobial performance of various quinolines, providing a framework for predicting the potential efficacy of EH-MQC and guiding future research.

Anticancer Activity: A Potent Scaffold for Oncology

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[3][7][8] The substitution pattern on the quinoline ring is a critical determinant of cytotoxic potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C2 and C4: Disubstitution at the C2 and C4 positions often leads to potent anticancer activity.[1] Bulky hydrophobic substituents at the C2 position can enhance efficacy.

  • Substitution at C6: The presence of a methoxy group at the C6 position, as seen in EH-MQC, has been correlated with significant cytotoxic activity in several series of quinoline derivatives.

  • The Carboxylate Group: The ester or carboxylic acid at the C3 position is crucial for the activity of many quinoline-based drugs, often involved in binding to target enzymes.[6]

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-Chalcone Hybrid (Compound 24d )K562 (Leukemia)0.009Tubulin Polymerization Inhibition
Quinoline-3-carboxylate (4m )K562 (Leukemia)0.28Apoptosis Induction[3]
Quinoline-3-carboxylate (4n )MCF-7 (Breast)0.33Apoptosis Induction[3]
5-Aryl-8-aminoquinoline (2 )MCF-7 (Breast)5-8Apoptosis Induction[3]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that quinoline derivatives can achieve highly potent, even nanomolar, efficacy against various cancer cell lines. The specific combination of substituents in EH-MQC—a 6-methoxy group and a 3-carboxylate ester—positions it as a promising candidate for anticancer screening.

Antimicrobial Activity: A Legacy of Fighting Infections

The quinolone family, characterized by a 4-oxo-1,4-dihydropyridine moiety, forms the basis of a major class of synthetic antibiotics. Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[9][10]

Structure-Activity Relationship (SAR) Insights:

  • The 4-Hydroxy/4-Oxo Group: The 4-hydroxy group of EH-MQC exists in tautomeric equilibrium with the 4-oxo form, a critical feature for antibacterial activity, enabling binding to the DNA-enzyme complex.

  • The C3-Carboxylate: This group is essential for binding to the target enzymes and is a hallmark of all clinically used quinolone antibiotics.[6]

  • Substitution at C6: The substituent at C6 influences the spectrum and potency of activity. While many potent antibiotics have a fluorine atom at this position, a methoxy group can also confer significant antimicrobial properties.[11][12]

Table 2: Comparative Antimicrobial Activity of Selected 6-Methoxyquinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)Gram TypeReference
7-Methoxyquinoline-Sulfonamide (3l )E. coli7.812Negative[13]
7-Methoxyquinoline-Sulfonamide (3l )C. albicans31.125Fungus[13]
4-hydroxy-3-methyl-2-alkenylquinolineC. michiganensis31.3Positive[14]
4-hydroxy-3-methyl-2-alkenylquinolineA. niger62.5Fungus[14]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The data for related 6- and 7-methoxyquinolines suggests that EH-MQC likely possesses antimicrobial activity.[11][13] The core scaffold necessary for DNA gyrase inhibition is present, and its efficacy would need to be determined experimentally against a panel of pathogenic bacteria and fungi.

Mechanistic Insights & Experimental Workflows

A deep understanding of a compound's mechanism of action and the workflows to elucidate it is critical for drug development.

Anticancer Mechanism: Kinase Inhibition

Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7] By blocking the ATP-binding site of these kinases, the compounds can halt the oncogenic signaling cascade.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes EHMQC Ethyl 4-hydroxy-6- methoxyquinoline-3-carboxylate (or derivative) EHMQC->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive)

Caption: General pathway of kinase inhibition by a quinoline derivative.

Antimicrobial Mechanism: DNA Gyrase Inhibition Workflow

The inhibition of bacterial DNA gyrase can be assessed using a DNA supercoiling assay. This cell-free assay measures the enzyme's ability to introduce negative supercoils into relaxed circular DNA, a process that is inhibited by quinolone antibiotics.[9][15]

DNA_Gyrase_Assay_Workflow cluster_workflow DNA Gyrase Supercoiling Assay Start Start: Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid DNA) Add_Inhibitor Add Test Compound (e.g., EH-MQC) at varying concentrations Start->Add_Inhibitor Add_Enzyme Add DNA Gyrase Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C (e.g., 30-60 min) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add SDS/EDTA) Incubate->Stop_Reaction Agarose_Gel Analyze by Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (e.g., Ethidium Bromide) Agarose_Gel->Visualize Analyze_Results Analyze Results: Compare supercoiled vs. relaxed DNA bands Visualize->Analyze_Results End Determine IC50 Analyze_Results->End

Caption: Experimental workflow for a DNA gyrase inhibition assay.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key evaluation steps.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., EH-MQC) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[17][18]

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well round-bottom microtiter plate

  • Test compound stock solution (in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer, incubator (37°C)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column.[18]

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound to its final test concentration. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] This can be assessed visually or by reading the optical density (OD) on a plate reader.

Conclusion

This compound is a molecule of considerable interest, positioned at the intersection of structural motifs known for potent anticancer and antimicrobial activities. While direct experimental validation is required, comparative analysis with structurally related quinoline derivatives provides a strong rationale for its investigation. The presence of the 4-hydroxy-3-carboxylate core suggests potential as an antimicrobial agent targeting DNA gyrase, while the 6-methoxy substituent is a favorable feature for anticancer cytotoxicity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to unlock the therapeutic potential of this and other novel quinoline derivatives, driving forward the development of next-generation medicines.

References

A Senior Scientist's Guide to the Structural Validation of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique strategy for the structural validation of this specific quinoline derivative. We will move beyond simply listing data points to explain the causal logic behind our experimental choices, demonstrating how an integrated approach using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) creates a self-validating system for absolute structural confidence.

Part 1: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of nuclei. For Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential for a complete and irrefutable assignment.

The structure exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form. The quinolone form is generally predominant in solution, which influences the observed spectroscopic data, particularly the proton on the nitrogen atom.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Framework

¹H NMR provides the initial, high-resolution map of the molecule's proton skeleton. The expected spectrum in a solvent like CDCl₃ will reveal distinct signals for each unique proton environment.

  • Ethyl Ester Group (-OCH₂CH₃): This group gives rise to two characteristic signals. A quartet at approximately δ 4.21 ppm corresponds to the methylene protons (-OCH₂-), which are deshielded by the adjacent oxygen atom. These two protons are split by the three neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet further upfield, around δ 1.28 ppm, split by the two methylene protons.[3] The 2:3 integration ratio of these signals is a critical validation point.

  • Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet at approximately δ 3.85 ppm.[3] Its position confirms it is attached to the aromatic ring.

  • Quinoline Ring Protons: The aromatic region will display signals corresponding to the three protons on the benzene portion of the quinoline core. Based on the substitution pattern, we expect a complex pattern between δ 7.34-7.62 ppm.[3] Specifically, H-5, H-7, and H-8 will show distinct signals whose splitting patterns (doublets, doublet of doublets) are dictated by their coupling to each other.

  • N-H/O-H Proton: A broad singlet, often observed far downfield (δ > 10 ppm), can be attributed to the proton on the nitrogen (from the 4-quinolone tautomer) or the hydroxyl group (from the 4-hydroxy tautomer). Its broadness is due to quadrupole broadening and chemical exchange.

Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the total carbon count and identifying quaternary carbons that are invisible in the ¹H spectrum.

  • Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region of the spectrum. The ester carbonyl will appear around δ 165-170 ppm, while the quinolone C4-carbonyl will be further downfield, typically > δ 175 ppm.

  • Aromatic & Olefinic Carbons: The carbons of the quinoline ring will resonate in the δ 100-160 ppm range. The carbon bearing the methoxy group (C6) and the oxygen-bearing C4 will be significantly downfield.

  • Aliphatic Carbons: The ethyl ester's -OCH₂ carbon is expected around δ 61 ppm, the methoxy -OCH₃ carbon around δ 55 ppm, and the ethyl -CH₃ terminal carbon will be the most upfield signal, around δ 14 ppm.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and reveal exchangeable protons like N-H or O-H.

  • Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) according to standard instrument protocols.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL CDCl3 or DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Acquire 1D Spectra (¹H, ¹³C) C->D Insert into Spectrometer E Acquire 2D Spectra (COSY, HSQC/HMBC) D->E Ambiguity? F Process & Analyze Data (Assign Signals) D->F E->F G Structure Confirmed F->G

Caption: Workflow for NMR-based structural validation.

Part 2: Functional Group Fingerprinting: FT-IR Spectroscopy

While NMR maps the atomic skeleton, FT-IR spectroscopy provides a rapid and definitive confirmation of the functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint" for the molecule.

For our target compound, the key expected absorptions are:

  • ~3400 cm⁻¹ (broad): O-H or N-H stretching, indicative of the hydroxy/quinolone tautomerism and likely broadened by hydrogen bonding.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl and methoxy groups.

  • ~1720-1740 cm⁻¹: A strong, sharp absorption for the C=O stretch of the ethyl ester. This is a critical peak.[4]

  • ~1640-1660 cm⁻¹: C=O stretching of the 4-quinolone system.[4]

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic quinoline ring.

  • ~1200-1300 cm⁻¹: C-O stretching from the ester and ether linkages.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance/transmittance spectrum.

Part 3: Molecular Weight and Formula Confirmation: Mass Spectrometry

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This technique serves as the final arbiter of the compound's identity, ruling out structures with different atomic compositions.

  • Expected Mass: The monoisotopic mass of C₁₃H₁₃NO₄ is calculated to be 247.0844 Da .

  • Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion, [M+H]⁺.

  • Observed m/z: In positive-ion mode HRMS, a prominent peak should be observed at m/z 248.0917 (C₁₃H₁₄NO₄⁺). Observing this mass with an accuracy of <5 ppm provides extremely high confidence in the assigned molecular formula.[5]

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500). Ensure the instrument is properly calibrated to achieve high mass accuracy.

Part 4: Data Integration and Comparative Analysis

No single technique is foolproof. The power of this validation approach lies in the cross-correlation of data from all three methods. The NMR defines the skeleton, the FT-IR confirms the functional groups attached to that skeleton, and the HRMS verifies the elemental composition of the entire structure.

Data Summary Table
Technique Feature Expected Observation Purpose
¹H NMR Ethyl Groupδ ~4.2 (q, 2H), ~1.3 (t, 3H)Confirms ethyl ester presence
Methoxy Groupδ ~3.9 (s, 3H)Confirms methoxy group
Aromatic Protonsδ ~7.3-7.6 (m, 3H)Validates quinoline core substitution
N-H/O-Hδ >10 (br s, 1H)Confirms tautomeric proton
¹³C NMR Carbonylsδ ~167 ppm (ester), >175 ppm (quinolone)Confirms two distinct C=O environments
Aliphaticsδ ~61, 55, 14 ppmConfirms ethyl and methoxy carbons
FT-IR O-H/N-H Stretch~3400 cm⁻¹ (broad)Confirms H-bonding capable group
C=O Stretches~1725 cm⁻¹ (ester), ~1650 cm⁻¹ (quinolone)Differentiates the two carbonyls
C-O Stretches~1200-1300 cm⁻¹Confirms ester and ether linkages
HRMS (ESI+) [M+H]⁺m/z 248.0917Confirms Elemental Formula C₁₃H₁₃NO₄
Comparative Analysis: Distinguishing from a Plausible Isomer

To truly appreciate the power of this integrated approach, let's compare our target molecule with a potential isomer: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate . This isomer could theoretically form if the initial cyclization reaction occurred differently.

Isomer_Comparison Structural Comparison: Target vs. Isomer Target Isomer Desc_Target ¹H NMR Aromatic Region: - Three adjacent protons (H5, H7, H8) - Expect complex coupling (dd, d, etc.) Target->Desc_Target Desc_Isomer ¹H NMR Aromatic Region: - Two adjacent protons (H5, H6) and one isolated proton (H7) - Expect an AB system and a singlet, a simpler pattern. Isomer->Desc_Isomer

Caption: Key spectroscopic differences between target and an isomer.

While FT-IR and Mass Spectrometry would yield identical results for both isomers (same functional groups and molecular formula), their ¹H NMR spectra would be definitively different . The aromatic region of our target molecule shows a pattern consistent with three protons on a substituted ring. The 8-methoxy isomer, however, would display a much simpler pattern, likely an AB quartet for the adjacent H-5 and H-6 and a singlet for the isolated H-7. This highlights how NMR provides the unambiguous proof of regiochemistry that other methods cannot.

Conclusion

The structural validation of a novel compound like this compound demands a rigorous, multi-faceted analytical approach. By integrating the precise skeletal mapping of NMR, the functional group confirmation of FT-IR, and the unequivocal formula verification of HRMS, researchers can establish a self-validating dataset. This methodical process not only confirms the identity of the target molecule but also provides the necessary confidence to proceed with further studies in drug development and medicinal chemistry, ensuring that all subsequent data is built on a foundation of absolute structural certainty.

References

A Comparative Guide to the Cytotoxicity of Methoxy-Substituted Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities, including potent anticancer properties.[1] The strategic placement of substituents on the quinoline ring is a key determinant of a compound's cytotoxic efficacy and selectivity against various cancer cell lines.[1] Among the myriad of possible modifications, the introduction of a methoxy (-OCH3) group has been a recurrent and fruitful strategy in the development of novel anticancer agents. This guide offers an in-depth, objective comparison of the cytotoxic performance of methoxy-substituted quinolines, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

The Significance of the Methoxy Group in Quinoline-Based Anticancer Agents

The methoxy group, though seemingly simple, profoundly influences the physicochemical and pharmacokinetic properties of a molecule. Its electron-donating nature can modulate the electron density of the quinoline ring system, affecting interactions with biological targets. Furthermore, the position of the methoxy group can impact the molecule's lipophilicity, which in turn governs its ability to traverse cell membranes and reach its intracellular site of action. The cytotoxic activities of many compounds are significantly influenced by the presence and position of methoxy substituents.[2]

Comparative Cytotoxicity of Methoxy-Substituted Quinolines

Direct comparative studies on the cytotoxicity of simple, monosubstituted methoxyquinoline isomers are not extensively available in the public domain. However, by examining more complex quinoline derivatives, we can infer valuable structure-activity relationships (SAR). The following data, collated from various in vitro studies, highlights the cytotoxic potential of several methoxy-containing quinoline compounds against a panel of human cancer cell lines.

CompoundCancer Cell Line(s)IC50 (µM)Reference(s)
9-methoxycanthin-6-oneHT-29 (Colon)3.79 ± 0.069[3][4]
9-methoxycanthin-6-oneA2780 (Ovarian)4.04 ± 0.36[3][4]
9-methoxycanthin-6-oneHeLa (Cervical)4.30 ± 0.27[3][4]
9-methoxycanthin-6-oneA375 (Melanoma)5.71 ± 0.20[3][4]
9-methoxycanthin-6-oneSKOV-3 (Ovarian)5.80 ± 0.40[3][4]
9-methoxycanthin-6-oneMCF-7 (Breast)15.09 ± 0.99[3][4]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116, Caco-2 (Colorectal)Good and selective cytotoxicity (Specific IC50 not provided in abstract)[5]
Copper(II) complex of 6-methoxyquinoline (Cu6MQ)A549 (Lung)57.9[6]

Note: The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxic potency. The data presented here is for complex methoxy-quinoline derivatives and should be interpreted with consideration of the entire molecular structure.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for simple methoxyquinolines is not yet established, several key principles can be extrapolated from existing research on more complex analogs:

  • Positional Importance : The location of the methoxy group on the quinoline ring is critical. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, a 9-methoxy substitution was found to be a key feature in enhancing antimigratory activity.[2]

  • Influence on Lipophilicity : The lipophilicity conferred by the methoxy group can correlate with cytotoxic effects. In a study of 2-arylquinoline derivatives, compounds with greater lipophilicity (higher cLogP values) demonstrated better IC50 values.[7]

  • Synergistic Effects with Other Substituents : The cytotoxic profile of a methoxy-substituted quinoline is often the result of a synergistic interplay with other functional groups on the scaffold. For example, the introduction of a 2-site chloro atom and an 8-site methoxy group on an indolo[2,3-b]quinoline core resulted in enhanced cytotoxicity in colorectal cancer cells.[5]

structure_activity_relationship cluster_factors Modulating Factors quinoline Quinoline Core cytotoxicity Cytotoxicity quinoline->cytotoxicity Base Scaffold methoxy Methoxy Group (-OCH3) methoxy->cytotoxicity Enhances Activity position Positional Isomerism (e.g., C2, C4, C6, C8) position->methoxy Influences lipophilicity Lipophilicity (LogP) lipophilicity->cytotoxicity Correlates with other_substituents Other Functional Groups (e.g., -Cl, -Aryl) other_substituents->cytotoxicity Synergizes with pi3k_akt_mtor_pathway compound Methoxy-Quinoline Derivative pi3k PI3K compound->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Methoxy-Quinolines (Various Concentrations) incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Researcher's Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically effective therapeutic is both long and fraught with challenges. The quinoline ring system, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with diverse biological activities, including potent anticancer effects.[1] Among these, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate and its analogues represent a promising class of compounds. This guide provides an in-depth, objective comparison of their in vitro and in vivo efficacy, grounded in experimental data and mechanistic insights to aid in their preclinical evaluation.

The Quinoline Scaffold: A Foundation for Anticancer Drug Discovery

The quinoline nucleus is a heterocyclic aromatic compound that serves as a cornerstone for the development of new therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties, by interacting with various biological targets.[2] The focus of this guide, the this compound scaffold, combines several key pharmacophoric features that are hypothesized to contribute to its biological activity. The 4-hydroxyquinoline core is a known metal chelator and can participate in hydrogen bonding, while the ester and methoxy groups can be readily modified to modulate physicochemical properties and target engagement.

In Vitro Efficacy: Gauging Cellular Response

The initial assessment of any potential anticancer agent begins with in vitro studies to determine its cytotoxic and antiproliferative effects against various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by half.

Comparative In Vitro Activity of Quinoline-3-Carboxylate Analogues

While specific in vitro data for this compound is not extensively published, a comparative analysis of its close analogues provides valuable insights into the structure-activity relationship (SAR) and potential efficacy of this chemical class. The following table summarizes the in vitro anticancer activity of several quinoline-3-carboxylate and related quinolone derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
10i Quinolone-3-carboxamideHepG2 (Liver)1.60[3]
10e Quinolone-3-carboxamideHepG2 (Liver)0.88[3]
10d Quinolone-3-carboxamideHepG2 (Liver)1.07[3]
Sorafenib Standard DrugHepG2 (Liver)8.38[3]
20 4-HydroxyquinolineColo 320 (Colon)4.61[4]
13b 4-HydroxyquinolineColo 320 (Colon)4.58[4]
20 4-HydroxyquinolineColo 205 (Colon)2.34[4]

This table presents a selection of data from the cited literature to illustrate the range of activities observed for this class of compounds.

The data clearly indicates that quinoline-3-carboxylate and its amide analogues can exhibit potent, low micromolar to nanomolar, cytotoxic activity against various cancer cell lines, in some cases exceeding the potency of standard chemotherapeutic agents like Sorafenib.[3] The variation in IC50 values across different derivatives and cell lines underscores the importance of the substitution pattern on the quinoline ring for optimizing anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Compound Serial Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis 8. Calculate % Viability & Determine IC50 read_absorbance->data_analysis

Workflow of the MTT cell viability assay.

In Vivo Efficacy: Translating Cellular Effects to a Living System

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are essential to evaluate the therapeutic potential of a drug candidate, providing insights into its pharmacokinetics, pharmacodynamics, and overall antitumor efficacy.

Case Study: In Vivo Antitumor Activity of a Coumarin-Quinolinone Hybrid

A study on a hybrid molecule, Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, demonstrated significant in vivo antitumor activity against Ehrlich Ascites Carcinoma (EAC) in mice. In this study, treatment with the compound led to a 100% decrease in tumor cell viability in the peritoneal cavity of EAC-bearing mice. Furthermore, the compound exhibited antioxidant and pro-apoptotic effects, as evidenced by the modulation of Bcl-2 and Bax protein levels. Importantly, the study also showed that the compound had no discernible harmful effects on liver and kidney function, suggesting a favorable preliminary safety profile.

This case study highlights the potential of the broader class of quinoline derivatives to exhibit potent antitumor effects in a living system.

Experimental Protocol: Murine Xenograft Model

The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold standard for the preclinical evaluation of anticancer drugs.[6][7]

Step-by-Step Methodology:

  • Animal Model and Cell Line Selection: Choose an appropriate immunodeficient mouse strain (e.g., athymic nude or SCID mice) and a human cancer cell line relevant to the intended therapeutic indication.[6]

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.[6]

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers.

  • Randomization and Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., an this compound derivative) and a vehicle control according to a defined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis, such as histopathology and biomarker assessment.

Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Tumor Growth & Treatment cluster_evaluation Efficacy Assessment cell_culture 1. Culture Human Cancer Cells implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. Administer Test Compound & Vehicle randomization->treatment measurement 6. Measure Tumor Volume & Body Weight treatment->measurement endpoint 7. Endpoint Analysis: Tumor Weight, etc. measurement->endpoint

Workflow of a murine xenograft model for anticancer drug testing.

Bridging In Vitro and In Vivo: The Mechanistic Link

A critical aspect of drug development is understanding the mechanism of action by which a compound exerts its therapeutic effect. For many quinoline derivatives, inhibition of tyrosine kinases has emerged as a key mechanism.[8]

Tyrosine Kinase Inhibition: A Plausible Mechanism of Action

Tyrosine kinases are enzymes that play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[8][9] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.[10] Tyrosine kinase inhibitors (TKIs) act by blocking the ATP-binding site of these enzymes, thereby preventing their phosphorylation activity and interrupting the downstream signaling cascades that drive cancer progression.[8][9]

The structural analogue, Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, is a key intermediate in the synthesis of cabozantinib, a potent multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and RET. This suggests that this compound derivatives may also function as tyrosine kinase inhibitors. In particular, the vascular endothelial growth factor receptor 2 (VEGFR-2) is a compelling target.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] The binding of its ligand, VEGF-A, to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival.[4][13] Inhibition of VEGFR-2 signaling can therefore starve tumors of their blood supply, leading to growth arrest and regression.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates TKI Quinoline Derivative (TKI) TKI->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis

References

A Spectroscopic Guide to the Isomers of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: Unambiguous Differentiation in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the quinoline scaffold is a cornerstone, forming the structural basis of a multitude of therapeutic agents. The precise arrangement of substituents on this heterocyclic system is paramount, as even minor positional changes can drastically alter a compound's biological activity, pharmacokinetic profile, and toxicity. This guide provides an in-depth spectroscopic comparison of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate and its constitutional isomers, focusing on the positional variations of the methoxy group.

The unambiguous identification of these isomers is a critical step in drug discovery and quality control, ensuring the correct molecule is advanced through the development pipeline. Trivial as it may seem, the simple transposition of a methoxy group from the 6-position to the 5-, 7-, or 8-position can lead to vastly different pharmacological outcomes. Herein, we delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy to provide a comprehensive framework for the differentiation of these closely related compounds. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation of quinoline derivatives.

The Isomers in Focus

The primary focus of this guide is the spectroscopic differentiation of the following isomers:

  • This compound (6-OCH₃ Isomer)

  • Ethyl 4-hydroxy-5-methoxyquinoline-3-carboxylate (5-OCH₃ Isomer)

  • Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (7-OCH₃ Isomer)

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (8-OCH₃ Isomer)

The molecular formula for all these isomers is C₁₃H₁₃NO₄, and the molecular weight is 247.25 g/mol .

Molecular Structures of the Isomers

G cluster_6 6-OCH3 Isomer cluster_5 5-OCH3 Isomer (Predicted Structure) cluster_7 7-OCH3 Isomer cluster_8 8-OCH3 Isomer node6 node6 node5 node5 node7 node7 node8 node8

Caption: Molecular structures of the Ethyl 4-hydroxy-methoxyquinoline-3-carboxylate isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating constitutional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the protons on the quinoline ring are exquisitely sensitive to the electronic effects of the substituents.

The electron-donating methoxy group (-OCH₃) shields nearby protons, causing their signals to shift upfield (lower ppm). The magnitude of this effect is greatest for protons at the ortho and para positions relative to the methoxy group.

Comparative ¹H NMR Data (Predicted)
Proton6-OCH₃ Isomer (ppm)5-OCH₃ Isomer (ppm)7-OCH₃ Isomer (ppm)8-OCH₃ Isomer (ppm)
H-2~8.5 (s)~8.4 (s)~8.6 (s)~8.7 (s)
H-5~7.2 (d)-~7.8 (d)~7.4 (d)
H-7~7.4 (dd)~7.6 (t)-~7.5 (t)
H-8~7.9 (d)~7.1 (d)~7.2 (d)-
-OCH₃~3.9 (s)~4.0 (s)~3.9 (s)~4.1 (s)
-OCH₂CH₃~4.3 (q)~4.3 (q)~4.3 (q)~4.3 (q)
-OCH₂CH₃~1.4 (t)~1.4 (t)~1.4 (t)~1.4 (t)

Note: These are predicted chemical shifts based on the principles of substituent effects on aromatic systems. Actual values may vary depending on the solvent and other experimental conditions.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns in the aromatic region of the spectrum. Deuterated solvents such as DMSO-d₆ or CDCl₃ are standard, with DMSO-d₆ often being preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the -OH group.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are also influenced by the position of the methoxy group.

Comparative ¹³C NMR Data (Predicted)
Carbon6-OCH₃ Isomer (ppm)5-OCH₃ Isomer (ppm)7-OCH₃ Isomer (ppm)8-OCH₃ Isomer (ppm)
C=O (ester)~165~165~165~165
C-4 (C-OH)~175~175~175~175
C-6 (C-OCH₃)~157~120~105~122
C-5~104~155~125~115
C-7~122~130~158~120
C-8~128~108~118~154
-OCH₃~56~57~56~58
-OCH₂CH₃~61~61~61~61
-OCH₂CH₃~14~14~14~14

Note: These are predicted chemical shifts. The ipso-carbon attached to the methoxy group will be significantly downfield, while the ortho and para carbons will be shifted upfield.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Assign the carbon signals based on their chemical shifts and, if necessary, with the aid of 2D NMR techniques like HSQC and HMBC.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule. While all isomers will have the same molecular ion peak (m/z = 247), their fragmentation patterns upon electron ionization (EI) can differ, offering clues to their structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Predicted Fragmentation Pathways

The fragmentation of methoxyquinolines is known to be influenced by the position of the methoxy group[1][2]. Common fragmentation pathways for these isomers are expected to involve the loss of:

  • •CH₃ from the methoxy group (M-15)

  • •OCH₃ (M-31)

  • CO from the quinolone ring (M-28)

  • •OC₂H₅ from the ethyl ester (M-45)

The relative intensities of these fragment ions will likely vary between the isomers. For instance, 8-methoxyquinolines have been reported to undergo a unique fragmentation involving the loss of all three methyl hydrogens[1][2].

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation patterns of the different isomers.

Workflow for Isomer Differentiation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR_UV IR & UV-Vis Purification->IR_UV Compare Compare Spectroscopic Data H_NMR->Compare C_NMR->Compare MS->Compare IR_UV->Compare Identification Unambiguous Isomer Identification Compare->Identification

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.